The Chemical Architecture and Synthetic Utility of 4-Bromo-5-phenylisoxazole in Advanced Drug Discovery
Executive Overview In the landscape of medicinal chemistry and materials science, halogenated heterocycles serve as indispensable linchpins for structural diversification. 4-Bromo-5-phenylisoxazole (CAS: 10557-73-0) is a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Overview
In the landscape of medicinal chemistry and materials science, halogenated heterocycles serve as indispensable linchpins for structural diversification. 4-Bromo-5-phenylisoxazole (CAS: 10557-73-0) is a highly versatile building block characterized by a five-membered heterocyclic ring containing adjacent oxygen and nitrogen atoms, substituted with a phenyl group at the C5 position and a bromine atom at the C4 position[1]. This whitepaper explores the fundamental properties, electronic dynamics, and field-proven synthetic protocols for utilizing this compound, particularly in the development of targeted therapeutics such as MptpB inhibitors for multidrug-resistant Mycobacterium tuberculosis[2].
Chemical Identity and Physicochemical Properties
The utility of 4-bromo-5-phenylisoxazole stems from its unique balance of lipophilicity, steric bulk, and the highly reactive C-Br bond. The isoxazole core itself is an aromatic system, but the presence of the electronegative oxygen and nitrogen atoms creates a distinct electron distribution that governs its reactivity.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of 4-bromo-5-phenylisoxazole, which are critical for calculating reaction stoichiometry and designing purification workflows[1].
Property
Value
Clinical/Synthetic Relevance
CAS Number
10557-73-0
Standard identifier for reagent sourcing.
Molecular Formula
C9H6BrNO
Dictates mass balance in cross-coupling.
Molecular Weight
224.06 g/mol
Used for precise molar equivalent calculations.
Boiling Point
100–102 °C at 4 mmHg
Indicates volatility; requires vacuum distillation for purification.
Purity (Commercial)
≥ 97%
Sufficient for direct use in Pd-catalyzed couplings.
Key Reactivity
Electrophile
Acts as the aryl halide partner in Suzuki/Stille couplings.
Electronic Dynamics and Regioselectivity (Causality of Reactivity)
To master the synthesis and application of 4-bromo-5-phenylisoxazole, one must understand the electronic causality of the isoxazole ring.
Electron Distribution: The highly electronegative oxygen and nitrogen atoms pull electron density away from the C3 and C5 positions, giving them partial positive (
) character. Consequently, the C4 position remains the most electron-rich carbon in the ring.
Regioselective Bromination: Because C4 is the localized center of electron density, electrophilic aromatic substitution (such as bromination) occurs almost exclusively at this position.
The Role of the Phenyl Group: The C5-phenyl substituent provides steric shielding and extends the conjugated
-system, which stabilizes the resulting compound and enhances its lipophilicity—a critical factor for cell membrane permeability in drug design[2][3].
Experimental Methodologies: Synthesis and Validation
The synthesis of 4-bromo-5-phenylisoxazole (and its carboxylated derivatives) requires precise control over electrophilic activation. The following protocol details the regioselective bromination using N-Bromosuccinimide (NBS) in Trifluoroacetic acid (TFA)[2].
Protocol: Regioselective C4-Bromination
Causality of Reagent Choice: NBS is chosen over elemental bromine (
) to avoid over-oxidation and to provide a controlled release of electrophilic bromine. TFA acts as a strong acid to protonate the carbonyl oxygen of NBS, significantly increasing the electrophilicity of the bromine atom, which is necessary to overcome the inherently low nucleophilicity of the electron-deficient isoxazole ring.
Step-by-Step Methodology:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of the 5-phenylisoxazole precursor in anhydrous Trifluoroacetic acid (TFA) (approx. 3 mL per mmol of substrate)[2].
Electrophile Addition: Add 1.1 equivalents of N-Bromosuccinimide (NBS) in a single portion. The slight excess ensures complete conversion without risking polyhalogenation.
Thermal Activation: Heat the solution under reflux (approx. 70–75 °C) for 16 to 48 hours, depending on the specific substitution of the starting material. Monitor the reaction via TLC (Hexane:EtOAc) until the starting material is fully consumed[2].
Quenching and Precipitation: Cool the reaction mixture to room temperature, then pour it slowly onto crushed ice. This sudden change in polarity and temperature forces the brominated product to precipitate out of the acidic solution.
Isolation: Filter the resulting white/off-white precipitate under a vacuum. Wash the filter cake extensively with cold distilled water to remove residual TFA and succinimide byproducts.
Purification: Recrystallize the crude solid from a mixture of light petroleum and ethyl acetate (e.g., 100:1 v/v) to yield the pure 4-bromo-5-phenylisoxazole derivative[2].
Self-Validating System (Analytical Markers):
To ensure the integrity of the synthesized batch, validate the structure using NMR. The disappearance of the sharp singlet typically found around
6.8 ppm (the C4 proton of the unbrominated isoxazole) in the NMR spectrum is the definitive marker of successful C4-bromination[3].
Downstream Functionalization: The Suzuki-Miyaura Pathway
The primary value of 4-bromo-5-phenylisoxazole lies in its ability to undergo Palladium-catalyzed cross-coupling. The C-Br bond is highly susceptible to oxidative addition by
complexes.
In the development of MptpB inhibitors (a critical target for combating multidrug-resistant tuberculosis), researchers utilize this intermediate to introduce diverse aryl groups at the C4 position. For example, coupling 4-bromo-5-phenylisoxazole with 3-methoxyphenylboronic acid or 4-chlorophenylboronic acid under
catalysis yields highly potent 4,5-diarylisoxazoles[2][3]. This structural extension allows the molecule to effectively occupy the P2 pocket of the MptpB enzyme, drastically reducing the from >500 (for the bare isoxazole) to sub-micromolar levels[2].
Workflow Visualization
The following diagram illustrates the logical progression from the starting material through electrophilic activation and finally to the cross-coupled therapeutic scaffold.
Figure 1: Synthetic workflow and downstream functionalization of 4-bromo-5-phenylisoxazole.
References
4-Bromo-5-phenylisoxazole - Heterocyclics - Chemical Catalog Company. Available at:[Link]
Structure-Based Design of MptpB Inhibitors That Reduce Multidrug-Resistant Mycobacterium tuberculosis Survival and Infection Burden in Vivo - NIH PMC. Available at:[Link]
Navigating the Landscape of Brominated Phenylisoxazoles: A Technical Guide for Researchers
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It delves into the synthesis, properties, and applications of brominated phenylisoxazole derivatives, a class of...
Author: BenchChem Technical Support Team. Date: March 2026
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It delves into the synthesis, properties, and applications of brominated phenylisoxazole derivatives, a class of compounds with significant potential in medicinal chemistry. While the initial inquiry focused on 4-bromo-5-phenylisoxazole, a comprehensive search of chemical databases and scientific literature reveals a notable ambiguity surrounding this specific isomer. Definitive identification, including a specific CAS number and molecular weight, remains elusive. Consequently, this guide will focus on well-characterized and synthetically accessible brominated phenylisoxazole isomers to provide a robust and scientifically grounded resource.
The Phenylisoxazole Scaffold: A Privileged Structure in Drug Discovery
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry. Its unique electronic and structural characteristics have led to its incorporation into a multitude of clinically relevant molecules. The fusion of a phenyl ring to this scaffold creates the phenylisoxazole core, a versatile platform for developing novel therapeutic agents. Bromination of the phenyl or isoxazole ring can significantly modulate the compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.
Key Brominated Phenylisoxazole Isomers: Identification and Properties
Due to the lack of definitive data for 4-bromo-5-phenylisoxazole, this guide will focus on several well-documented isomers. The properties of these compounds are summarized in the table below.
Compound Name
CAS Number
Molecular Formula
Molecular Weight ( g/mol )
5-(4-bromophenyl)-3-phenyl-isoxazole
53573-22-1
C₁₅H₁₀BrNO
300.15
3-bromo-5-phenylisoxazole
10557-74-1
C₉H₆BrNO
224.06
4-bromo-5-methyl-3-phenylisoxazole
31295-65-5
C₁₀H₈BrNO
238.08
4-(Bromoacetyl)-5-methyl-3-phenylisoxazole
104777-39-1
C₁₂H₁₀BrNO₂
280.12
Synthetic Strategies for Brominated Phenylisoxazoles
The synthesis of brominated phenylisoxazoles can be approached through several established methodologies. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Synthesis of 5-(4-bromophenyl)-3-phenyl-isoxazole
A common route to this class of compounds involves the reaction of a chalcone with hydroxylamine.
Caption: Synthesis of 5-(4-bromophenyl)-3-phenyl-isoxazole.
Experimental Protocol: Synthesis of 5-(4-bromophenyl)-3-phenyl-isoxazole
Dissolve 4-bromobenzaldehyde (1 equivalent) and acetophenone (1 equivalent) in ethanol.
Add an aqueous solution of sodium hydroxide dropwise at room temperature.
Stir the reaction mixture until a precipitate forms.
Filter the solid, wash with water, and recrystallize from ethanol to yield the 4-bromo-chalcone.
Isoxazole Ring Formation:
Reflux the synthesized 4-bromo-chalcone (1 equivalent) with hydroxylamine hydrochloride (1.2 equivalents) in the presence of a base such as potassium carbonate or sodium hydroxide in a suitable solvent like ethanol or acetic acid.
Monitor the reaction by thin-layer chromatography.
Upon completion, pour the reaction mixture into cold water to precipitate the product.
Filter, wash with water, and purify by recrystallization or column chromatography to obtain 5-(4-bromophenyl)-3-phenyl-isoxazole.
Potential Applications in Drug Development
The phenylisoxazole moiety is present in several approved drugs and clinical candidates, highlighting its therapeutic potential. Bromination can further enhance the pharmacological profile of these molecules.
Anti-inflammatory and Analgesic Activity
Certain phenylisoxazole derivatives have demonstrated anti-inflammatory and analgesic properties, often attributed to their ability to inhibit enzymes such as cyclooxygenase (COX).
Anticancer Activity
The isoxazole scaffold has been explored for the development of anticancer agents. The mechanism of action can vary, including the inhibition of kinases, tubulin polymerization, or other signaling pathways crucial for cancer cell proliferation.
Agrochemicals
Isoxazole derivatives have also found applications as herbicides and fungicides, indicating their broad biological activity.
Caption: Potential applications of brominated phenylisoxazoles.
Conclusion and Future Perspectives
While the specific compound 4-bromo-5-phenylisoxazole remains poorly defined in the public domain, the broader class of brominated phenylisoxazoles represents a rich area for chemical and pharmacological research. The synthetic routes are well-established, allowing for the generation of diverse analogs for structure-activity relationship (SAR) studies. Future research in this area will likely focus on the development of highly specific and potent inhibitors for various therapeutic targets, leveraging the unique properties imparted by the brominated phenylisoxazole scaffold. As our understanding of the biological roles of these compounds deepens, so too will their potential to address unmet medical and agricultural needs.
References
5-(4-bromophenyl)-3-phenyl-isoxazole on PubChem. National Center for Biotechnology Information. [Link]
Foundational
Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling of Brominated Isoxazoles
Introduction: The Strategic Role of Brominated Isoxazoles in Drug Discovery The isoxazole ring is a cornerstone of medicinal chemistry, a privileged scaffold found in a multitude of pharmacologically active compounds.[1]...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Role of Brominated Isoxazoles in Drug Discovery
The isoxazole ring is a cornerstone of medicinal chemistry, a privileged scaffold found in a multitude of pharmacologically active compounds.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its importance in the development of therapeutics for a wide range of diseases, including cancer, inflammation, and infectious agents.[1][2][3] The introduction of a bromine atom onto the isoxazole core or its side chains further enhances its utility, transforming it into a versatile synthetic intermediate.[4][5][6] This halogenation provides a reactive handle for a variety of cross-coupling reactions and other transformations, enabling the construction of complex molecular architectures essential for modern drug discovery.[4][5]
However, the very reactivity that makes brominated isoxazoles so valuable also necessitates a thorough understanding of their potential hazards. As researchers and drug development professionals, our ability to innovate is predicated on our commitment to safety. This guide provides an in-depth, experience-driven framework for the safe handling of brominated isoxazoles, moving beyond mere procedural lists to explain the causality behind each safety recommendation. It is designed to empower scientists with the knowledge to conduct their research confidently and securely.
Deconstructing the Safety Data Sheet (SDS): A Blueprint for Risk Mitigation
The Safety Data Sheet (SDS) is the most critical document for understanding the hazards of any chemical. Mandated by the Occupational Safety and Health Administration (OSHA) under the Hazard Communication Standard (HCS), the SDS provides a comprehensive overview of a substance's properties and the necessary precautions for its safe use.[7][8][9] Let us dissect the typical structure of an SDS, using representative brominated isoxazoles like 3-(Bromomethyl)isoxazole and 4-Bromobenzo[d]isoxazole as examples.[10]
Section 1: Identification: This section provides the product name, CAS number, and intended uses, confirming you have the correct document for the substance in hand.[10]
Section 2: Hazard(s) Identification: This is the core of the SDS from a safety perspective. It details the chemical's classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[11][12][13] Pay close attention to:
Pictograms: These graphic symbols provide immediate recognition of the primary hazards.[11][14]
Signal Word: "Danger" indicates a more severe hazard, while "Warning" signifies a less severe one.[12][13]
Hazard Statements (H-statements): These are standardized phrases that describe the nature of the hazard (e.g., "H303: May be harmful if swallowed").[10]
Precautionary Statements (P-statements): These provide recommended measures to minimize or prevent adverse effects (e.g., "P280: Wear protective gloves and protective clothing").[15]
Section 4: First-Aid Measures: This section outlines the immediate actions to take in case of exposure. For brominated isoxazoles, this typically involves flushing skin and eyes with copious amounts of water for at least 15 minutes and moving to fresh air in case of inhalation.[10][16] Crucially, always seek immediate medical attention after any exposure.
Section 5: Fire-Fighting Measures: Details suitable extinguishing media and, importantly, hazardous decomposition products. Halogenated compounds can emit highly toxic fumes like hydrogen bromide and nitrogen oxides under fire conditions.[17]
Section 6: Accidental Release Measures: This section provides guidance on containing and cleaning up spills, emphasizing the use of appropriate PPE and preventing environmental contamination.[10][15]
Section 7: Handling and Storage: This outlines crucial day-to-day practices. For brominated isoxazoles, key recommendations include avoiding contact with skin and eyes, preventing inhalation, and storing in a cool, dry, well-ventilated place away from incompatible materials.[10][15][18]
Section 8: Exposure Controls/Personal Protection: This section specifies the necessary engineering controls (like a chemical fume hood) and the required Personal Protective Equipment (PPE) to minimize exposure.[16][17]
Hazard Profile of Brominated Isoxazoles
Based on available SDS information, brominated isoxazoles generally present a multi-faceted hazard profile. While the specific hazards can vary between derivatives, a common set of risks emerges.
Many brominated isoxazoles are classified as irritants and may be harmful if swallowed, inhaled, or in contact with skin.[10][17]
Corrosion: Can cause severe skin burns and eye damage; corrosive to metals.[11][14]
Some derivatives, such as 3-(Bromomethyl)isoxazole, are classified as corrosive.
Health Hazard: May be a carcinogen, mutagen, reproductive toxicity, respiratory sensitizer, target organ toxicity, or aspiration toxicity.[11][14]
While not always present, the potential for long-term health effects should always be considered with novel or under-studied compounds.
Flame: Indicates a flammable liquid, solid, or gas.[11][14]
Some isoxazole derivatives are flammable liquids. For example, 3-Bromoisoxazole is classified as a flammable liquid and vapor.[15]
Core Protocol for Safe Handling and Use
A self-validating safety protocol is built on the "Hierarchy of Controls," which prioritizes eliminating hazards at their source.
1. Engineering Controls: Your Primary Line of Defense
Chemical Fume Hood: All work with brominated isoxazoles, including weighing, transferring, and reactions, must be conducted inside a properly functioning and certified chemical fume hood. This is non-negotiable. The fume hood contains vapors and protects you from inhalation, which is a primary exposure route.[16][19]
2. Administrative Controls: Best Practices in Action
Minimize Quantities: Only work with the smallest quantity of material necessary for your experiment.[20]
Designated Area: If possible, designate a specific area within the fume hood for working with these compounds to prevent cross-contamination.
Avoid Distractions: Do not eat, drink, or apply cosmetics in the laboratory.[15][18]
Hand Washing: Always wash your hands thoroughly with soap and water after handling chemicals and before leaving the lab.[16][17]
3. Personal Protective Equipment (PPE): The Final Barrier
PPE is essential, but it is the last line of defense after engineering and administrative controls have been implemented.
Eye Protection: ANSI-approved chemical splash goggles are mandatory.[16][21] Safety glasses are insufficient as they do not protect from splashes.
Hand Protection: Wear compatible chemical-resistant gloves. Nitrile gloves are a common choice, but it is crucial to consult the manufacturer's compatibility chart.[16] For particularly hazardous or corrosive derivatives, consider double-gloving.[16] Always remove gloves before leaving the lab and wash your hands.
Body Protection: A flame-resistant lab coat, buttoned to its full length, is required.[21] Long pants and closed-toe shoes are mandatory at all times in the laboratory.[16][21]
Caption: Decision-making process in the event of a chemical spill.
In Case of Personal Exposure:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes in an emergency shower. [16][19]Remove contaminated clothing while under the shower. Seek immediate medical attention.
Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. [16][21]Seek immediate medical attention.
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. [17]Seek immediate medical attention.
Ingestion: Do not induce vomiting. Wash out the mouth with water if the person is conscious. [17]Seek immediate medical attention and provide the SDS to the medical personnel.
Conclusion
Brominated isoxazoles are powerful tools in the arsenal of the medicinal chemist. Their potential to unlock novel therapeutic avenues is significant. However, harnessing this potential responsibly requires an unwavering commitment to safety. By thoroughly understanding the information within the Safety Data Sheet, adhering to a robust hierarchy of controls, and being prepared for emergencies, researchers can navigate the synthesis frontier with confidence. The principles outlined in this guide—from engineering controls and proper PPE to meticulous storage and waste segregation—form a self-validating system that protects not only the individual researcher but the entire scientific community.
References
Halogenated Solvents. Washington State University - Environmental Health & Safety. [Link]
Know Your Hazard Symbols (Pictograms). Northwestern University - Office of Environmental Health and Safety. [Link]
GHS Pictograms. University of Nebraska-Lincoln - Environmental Health and Safety. [Link]
OSHA Rules for Chemical Hazards. DuraLabel. [Link]
OSHA Chemical Storage Requirements [2025 Guide]. ComplianceSigns. [Link]
Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. National Center for Biotechnology Information. [Link]
Hazardous Materials Compliance: OSHA Standards and Best Practices. Mancomm. [Link]
Advances in isoxazole chemistry and their role in drug discovery. National Center for Biotechnology Information. [Link]
A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics. [Link]
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Application, Reactivity and Synthesis of Isoxazole Derivatives. Scilit. [Link]
Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. [Link]
SOP for Chemicals (C to E). Zaera Research Group, University of California, Riverside. [Link]
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Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. ResearchGate. [Link]
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An In-depth Technical Guide to the Physical Characterization of 4-bromo-5-phenylisoxazole
Abstract: This technical guide provides a comprehensive framework for the physical and structural characterization of 4-bromo-5-phenylisoxazole. While isoxazole derivatives are of significant interest in medicinal chemis...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: This technical guide provides a comprehensive framework for the physical and structural characterization of 4-bromo-5-phenylisoxazole. While isoxazole derivatives are of significant interest in medicinal chemistry and materials science, specific experimental data for the 4-bromo-5-phenylisoxazole isomer is not extensively documented in publicly available literature.[1][2] This guide, therefore, adopts the perspective of characterizing a novel or sparsely documented compound. We will outline a robust, multi-technique workflow designed to yield unambiguous data on the compound's melting point, structural identity, and purity. The protocols and rationale described herein are grounded in established analytical principles and are intended for researchers, scientists, and drug development professionals.
Introduction: The Significance of Isoxazole Characterization
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[2] Its unique electronic and steric properties allow it to serve as a versatile pharmacophore. The precise substitution pattern on the isoxazole ring dramatically influences a molecule's physicochemical properties, including its melting point, solubility, and ultimately, its biological activity.
The characterization of a specific isomer, such as 4-bromo-5-phenylisoxazole, is a critical step in any research and development pipeline. The melting point serves as a crucial, initial indicator of a substance's identity and purity, while a full spectroscopic profile provides irrefutable structural confirmation. This guide provides the field-proven methodologies to establish these key parameters.
Foundational Analysis: Synthesis, Purification, and Preliminary Assessment
Accurate physical characterization is predicated on the purity of the analyte. The synthesis of isoxazoles can be achieved through various routes, often involving the cyclocondensation of a β-diketone precursor with hydroxylamine or the cycloaddition of a nitrile oxide with an alkyne.[1][3][4] Regardless of the synthetic pathway, rigorous purification is non-negotiable.
Recommended Purification Protocol:
Initial Work-up: Following synthesis, an initial extraction is typically performed to remove inorganic salts and highly polar impurities.
Column Chromatography: Purification via silica gel column chromatography is the standard method for separating the target compound from unreacted starting materials and side products.[3][5] A gradient of solvents, such as hexane and ethyl acetate, is often effective.
Recrystallization: This is the most effective method for achieving high purity for solid compounds and is essential prior to melting point determination.[4][6] A solvent screening should be performed to identify a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.
Melting Point Determination: A Critical Quality Attribute
The melting point is a definitive physical property of a pure crystalline solid. For a pure compound, the melting range should be narrow, typically less than 2°C.[7] A broad or depressed melting range is a strong indicator of impurities.[7]
Comparative Melting Point Data
To underscore the importance of precise isomer identification, the following table presents the documented melting points of structurally related bromo-phenylisoxazole isomers.
This data clearly illustrates that the substitution pattern has a profound effect on the melting point.
Standard Operating Protocol for Melting Point Determination
This protocol describes the capillary method, a universally accepted technique for accurate melting point measurement.[7]
Materials:
Melting point apparatus (e.g., Mel-Temp)
Glass capillary tubes (sealed at one end)
Purified, dry sample of 4-bromo-5-phenylisoxazole
Spatula
Mortar and pestle
Procedure:
Sample Preparation: Ensure the sample is completely dry and finely powdered. Use a mortar and pestle to grind any larger crystals.
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus. Ensure the thermometer is correctly positioned.
Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting range. This will inform the slower, more accurate measurement.[7]
Accurate Measurement: Use a fresh sample. Heat the block to about 20°C below the approximate melting point found in the previous step. From this point, reduce the heating rate to 1-2°C per minute.[7]
Observation and Recording: Record the temperature at which the first drop of liquid appears (T1). This is the beginning of the melting range. Continue heating slowly and record the temperature at which the last solid particle liquefies (T2).[7] The melting range is reported as T1-T2.
Workflow for Accurate Melting Point Measurement
Caption: Workflow for precise melting point determination using the capillary method.
Spectroscopic and Structural Characterization
A combination of spectroscopic techniques is required for the unambiguous structural elucidation of 4-bromo-5-phenylisoxazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For 4-bromo-5-phenylisoxazole, both ¹H and ¹³C NMR are essential.
¹H NMR: The proton NMR spectrum will confirm the presence of the phenyl group and its substitution pattern.
Expected Signals: A multiplet integrating to 5 protons in the aromatic region (typically δ 7.4-7.9 ppm) is expected for the phenyl group.[8] The absence of a signal for a proton at the C4 position of the isoxazole ring is a key diagnostic feature.
¹³C NMR: The carbon NMR spectrum will identify all unique carbon atoms in the molecule.
Expected Signals: Signals for the isoxazole ring carbons (C3, C4, C5) are expected in the range of δ 89-171 ppm.[8] The carbon bearing the bromine (C4) will be significantly shielded. Aromatic carbons will appear in the δ 125-135 ppm region.[8]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.[10][11]
Expected Characteristic IR Absorption Bands:
Wavenumber (cm⁻¹)
Vibration
Functional Group
~1610-1630
C=N Stretch
Isoxazole Ring
~1440-1490
C=C Stretch
Aromatic Ring
~1400-1420
N-O Stretch
Isoxazole Ring
~3050-3100
C-H Stretch
Aromatic Ring
~550-750
C-Br Stretch
Bromo-substituent
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its elemental composition.
Molecular Ion Peak (M⁺): The primary role of MS is to confirm the molecular weight (C9H6BrNO, MW: 224.06 g/mol ).
Isotopic Signature of Bromine: A key diagnostic feature will be the presence of two peaks of nearly equal intensity for the molecular ion: one for the isotope ⁷⁹Br (M⁺) and another two mass units higher for ⁸¹Br (M+2).[6] This provides definitive evidence for the presence of a single bromine atom in the molecule.
Overall Characterization Strategy
Caption: Interrelated workflow for the comprehensive characterization of a target compound.
Conclusion
The rigorous physical and structural characterization of 4-bromo-5-phenylisoxazole is essential for its use in any scientific application. While specific literature data may be sparse, a systematic application of established analytical techniques provides a clear and reliable path to confirmation. By combining meticulous melting point determination with a full suite of spectroscopic analyses (NMR, IR, MS) and chromatographic purity checks, researchers can establish a complete and trustworthy profile of the compound. This foundational data is the bedrock upon which all subsequent research, from medicinal chemistry to materials science, is built.
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University of Basrah. SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM CHALCONE COMPOUNDS. [Link]
Advanced Strategies for Isoxazole Ring Functionalization: A Technical Guide for Medicinal Chemistry
Executive Summary The isoxazole ring—a five-membered heterocycle containing adjacent nitrogen and oxygen atoms—is a privileged scaffold in modern drug discovery. It serves as the pharmacophoric core in blockbuster therap...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The isoxazole ring—a five-membered heterocycle containing adjacent nitrogen and oxygen atoms—is a privileged scaffold in modern drug discovery. It serves as the pharmacophoric core in blockbuster therapeutics such as the COX-2 inhibitor valdecoxib, the antirheumatic agent leflunomide, and various β-lactamase-resistant antibiotics like cloxacillin[1]. The unique 1,2-N,O relationship provides critical hydrogen-bonding interactions with target enzymes while modulating the lipophilicity and metabolic stability of the parent molecule[1].
However, the structural aspects of isoxazole, particularly its aromaticity coupled with a relatively weak nitrogen-oxygen bond, present both synthetic opportunities and challenges[1]. While de novo synthesis (e.g., [3+2] cycloadditions) remains foundational, late-stage functionalization (LSF) of the pre-formed isoxazole core has emerged as a superior strategy for rapid structure-activity relationship (SAR) exploration. This whitepaper details the electronic causality governing isoxazole reactivity and provides validated, step-by-step protocols for its regioselective functionalization via transition-metal catalysis.
Electronic Topography and Regioselectivity
To rationally design a functionalization workflow, one must first understand the electronic distribution within the isoxazole ring. The adjacent electronegative heteroatoms (N and O) exert a strong electron-withdrawing inductive effect, significantly depleting electron density at the C-3 and C-5 positions.
C-4 Position (Nucleophilic): The C-4 carbon is the most electron-rich site on the ring. Consequently, electrophilic aromatic substitution (EAS) and direct Palladium(II)-catalyzed C–H activation naturally favor the C-4 position[2].
C-3 and C-5 Positions (Electrophilic/Acidic): The C-5 proton is the most acidic due to the proximity of the oxygen atom, making it susceptible to direct deprotonation (directed metalation). Functionalizing C-3 or C-5 via transition-metal catalysis typically requires directing groups or radical-mediated (Minisci-type) pathways[3].
Fig 1. Electronic reactivity map and site-selective functionalization strategies for the isoxazole ring.
Core Functionalization Strategies
Direct Palladium-Catalyzed C-4 Arylation
Direct C–H functionalization bypasses the need for pre-functionalized starting materials (such as boronic acids or organostannanes), offering a highly atom-economical route[2]. Palladium(II) catalysis is the gold standard for C-4 arylation. The reaction typically proceeds via a concerted metalation-deprotonation (CMD) mechanism, where a carboxylate base (e.g., pivalate or acetate) assists in the abstraction of the C-4 proton while the Pd center coordinates to the ring[2].
When functionalization at the deactivated C-5 position is required, decarboxylative cross-coupling provides a powerful thermodynamic driving force. Recent advancements utilize Rhodium(III) catalysts to achieve decarboxylative C–H functionalization of isoxazole-5-carboxylic acids with sulfoxonium ylides[4].
Mechanistic Causality: The reaction is initiated by the carboxylate-directed C–H activation of the isoxazole, forming a highly stable 5-membered rhodacycle (Intermediate I)[5]. This is followed by the coordination of the sulfoxonium ylide and subsequent nucleophilic attack at the Rh-center. An
-elimination of dimethyl sulfoxide (DMSO) generates a reactive rhodium-carbene species (Intermediate III), which ultimately yields the C–H acylmethylated isoxazole upon reductive elimination and decarboxylation[5].
Fig 2. Mechanistic pathway of Rh(III)-catalyzed decarboxylative C-H functionalization via a rhodacycle.
Quantitative Data Summary
The table below summarizes the operational parameters and expected outcomes for the primary transition-metal catalyzed functionalization strategies applied to the isoxazole core.
The following methodologies are designed as self-validating systems. Strict adherence to anhydrous conditions and stoichiometric ratios is required to prevent premature catalyst deactivation or off-target ring cleavage (due to the weak N–O bond).
Protocol A: Palladium-Catalyzed Direct C-4 Arylation of Isoxazoles
This protocol leverages a Concerted Metalation-Deprotonation (CMD) pathway to selectively arylate the C-4 position.
Preparation of the Reaction Mixture: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the unactivated isoxazole derivative (1.0 mmol, 1.0 equiv) and the aryl bromide (1.2 mmol, 1.2 equiv).
Catalyst and Base Addition: Add Palladium(II) acetate (Pd(OAc)₂, 5 mol%, 11.2 mg), tricyclohexylphosphine (PCy₃, 10 mol%, 28.0 mg), and anhydrous potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg).
Solvent Introduction: Evacuate and backfill the Schlenk tube with dry Nitrogen (N₂) three times. Syringe in anhydrous N,N-dimethylacetamide (DMAc, 5.0 mL) to achieve a 0.2 M concentration.
Thermal Activation: Seal the tube and stir the reaction mixture at 110 °C in a pre-heated oil bath for 12–16 hours. Monitor the consumption of the isoxazole via TLC or LC-MS.
Workup and Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the filtrate with water (3 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc) to yield the C-4 arylated isoxazole.
This protocol utilizes a transient directing group strategy to functionalize the isoxazole ring while simultaneously extruding CO₂.
Reagent Assembly: In a dry 10 mL reaction vial, combine the isoxazole-5-carboxylic acid (0.5 mmol, 1.0 equiv), the sulfoxonium ylide (0.6 mmol, 1.2 equiv), and Copper(II) acetate (Cu(OAc)₂, 1.0 mmol, 2.0 equiv) as the stoichiometric oxidant.
Catalyst Complexation: Add the rhodium dimer [Cp*RhCl₂]₂ (4 mol%, 12.4 mg) and Silver hexafluoroantimonate (AgSbF₆, 16 mol%, 27.5 mg). Note: AgSbF₆ acts as a halide scavenger to generate the active cationic Rh(III) species.
Reaction Execution: Add anhydrous 1,2-dichloroethane (DCE, 5.0 mL) under an N₂ atmosphere. Seal the vial with a PTFE-lined cap and stir vigorously at 80 °C for 16 hours.
Purification: Upon completion (verified by the cessation of CO₂ evolution and LC-MS), cool the mixture to ambient temperature. Filter the crude suspension through a plug of silica gel, eluting with dichloromethane (DCM). Concentrate the filtrate under reduced pressure and isolate the target 5-acylmethyl isoxazole via preparative TLC or automated flash chromatography.
Conclusion
The functionalization of the isoxazole ring has evolved from classical de novo cyclizations to highly sophisticated, late-stage transition-metal catalyzed C–H activations. By understanding the inherent electronic disparities between the C-3, C-4, and C-5 positions, medicinal chemists can rationally deploy Palladium, Rhodium, or radical-based methodologies to systematically explore chemical space. As demonstrated by the transition from stoichiometric metalations to catalytic, decarboxylative cross-couplings, the synthetic toolkit for isoxazole derivatization is now robust enough to support the rapid development of next-generation therapeutics.
References
A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. ResearchGate. Available at:[Link]
Transition Metal‐Mediated Functionalization of Isoxazoles: A Review. ResearchGate. Available at:[Link]
Transition-metal catalyzed regioselective C-H functionalization of isoxazoles: advances and mechanistic insights. ResearchGate. Available at:[Link]
Palladium-Catalysed Intermolecular Direct C–H Bond Arylation of Heteroarenes with Reagents Alternative to Aryl Halides: Current State of the Art. Bentham Science. Available at:[Link]
Rhodium(III)-catalyzed decarboxylative C-H functionalization of isoxazoles with alkenes and sulfoxonium ylides. ICM. Available at:[Link]
A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals
An In-Depth Technical Guide to the Stability of 4-Bromo-5-Phenylisoxazole Under Ambient Conditions Executive Summary The isoxazole ring is a cornerstone in medicinal chemistry, valued for its presence in numerous pharmac...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Stability of 4-Bromo-5-Phenylisoxazole Under Ambient Conditions
Executive Summary
The isoxazole ring is a cornerstone in medicinal chemistry, valued for its presence in numerous pharmacologically active compounds. However, the inherent reactivity of this heterocycle, particularly the labile N-O bond, presents a significant challenge for drug development, manufacturing, and storage. This technical guide provides a comprehensive framework for understanding and evaluating the stability of 4-bromo-5-phenylisoxazole under ambient conditions. By synthesizing established principles of isoxazole chemistry with robust, field-proven methodologies, this document offers researchers and drug development professionals the necessary tools to predict, analyze, and mitigate potential degradation pathways. We will delve into the intrinsic factors governing the stability of the isoxazole core, the influence of the bromo and phenyl substituents, and provide detailed protocols for a comprehensive stability assessment program.
The Isoxazole Ring: A Duality of Stability and Reactivity
The isoxazole ring is generally considered an aromatic and stable heterocyclic system. However, this stability is a delicate balance, susceptible to disruption by various environmental factors. The weakest point of the isoxazole ring is the N-O bond, which is prone to cleavage under a variety of conditions, leading to ring-opening or rearrangement reactions.[1] Understanding these degradation pathways is paramount for ensuring the integrity and efficacy of any isoxazole-containing pharmaceutical compound.
Key Degradation Pathways of the Isoxazole Nucleus
The primary degradation routes for the isoxazole ring include:
Photochemical Rearrangement: Under UV irradiation, the isoxazole ring can undergo a rearrangement to the more stable oxazole isomer.[1][2] This transformation is believed to proceed through a high-energy azirine intermediate.[2]
Reductive Ring Cleavage: Catalytic hydrogenation is a common method for the reductive cleavage of the N-O bond, typically yielding β-enamino ketones.[1]
Hydrolytic Cleavage: The stability of the isoxazole ring is significantly influenced by pH. It is generally more labile under basic conditions, which can promote ring opening.[1][3] The rate of hydrolysis is also accelerated by increased temperature.[1]
Thermal Decomposition: At elevated temperatures, isoxazoles can undergo complex decomposition processes, including cleavage of the N-O bond to form vinylnitrene intermediates, which can then lead to a variety of products such as azirines, ketenimines, and nitriles.[4]
The Influence of Substituents on the Stability of 4-Bromo-5-Phenylisoxazole
The electronic and steric properties of substituents on the isoxazole ring play a crucial role in modulating its stability. In the case of 4-bromo-5-phenylisoxazole, the bromo and phenyl groups will exert significant influence.
4-Bromo Substituent: The electron-withdrawing nature of the bromine atom at the C4 position is expected to influence the electron density of the isoxazole ring. This can impact its susceptibility to nucleophilic attack and may affect the rate of hydrolytic degradation.
5-Phenyl Substituent: The phenyl group at the C5 position can influence the molecule's stability through both steric and electronic effects. It can provide steric hindrance, potentially shielding the isoxazole ring from certain reagents. Electronically, the phenyl ring can participate in conjugation, which may stabilize the overall system.
A Comprehensive Protocol for Stability Assessment
To thoroughly characterize the stability of 4-bromo-5-phenylisoxazole, a systematic approach involving forced degradation studies is essential.[5][6] These studies expose the compound to stress conditions more severe than those encountered during routine storage and handling to identify potential degradation products and pathways.[5][7]
Forced Degradation Studies
The following table outlines the recommended stress conditions for the forced degradation of 4-bromo-5-phenylisoxazole. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive decomposition.[5]
Stress Condition
Reagents and Conditions
Rationale
Acidic Hydrolysis
0.1 M HCl at 60°C for 24-48 hours
To assess susceptibility to acid-catalyzed ring opening.
Basic Hydrolysis
0.1 M NaOH at 60°C for 24-48 hours
To evaluate stability in alkaline conditions, where isoxazoles are often more labile.[1]
Oxidative Degradation
3% H₂O₂ at room temperature for 24-48 hours
To investigate the potential for oxidative cleavage of the isoxazole ring or reaction at the phenyl group.
Photostability
Exposure to a combination of visible and UV light (ICH Q1B guidelines)
To determine the likelihood of photochemical rearrangement to the corresponding oxazole or other photolytic degradation.[2][7]
Thermal Degradation
Solid-state heating at 80°C for 48-72 hours
To identify thermally induced degradation pathways.[4]
A validated, stability-indicating high-performance liquid chromatography (HPLC) method is the cornerstone of any stability study.[8][9] This method must be able to separate the parent compound from all potential degradation products, ensuring accurate quantification of the remaining active pharmaceutical ingredient (API).
Table 2: Recommended HPLC Method Parameters
Parameter
Recommended Conditions
Column
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase
Gradient elution with acetonitrile and water (with 0.1% formic acid)
Flow Rate
1.0 mL/min
Detection
UV at 254 nm (or a photodiode array detector for peak purity analysis)
Column Temperature
30°C
Visualizing the Process: Workflows and Pathways
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Potential Degradation Pathways
Caption: Potential degradation pathways of 4-bromo-5-phenylisoxazole.
Conclusion and Recommendations
While 4-bromo-5-phenylisoxazole possesses a seemingly stable aromatic core, the inherent reactivity of the isoxazole ring necessitates a thorough stability assessment. This guide provides a comprehensive framework for such an investigation, grounded in the established principles of isoxazole chemistry. By executing the outlined forced degradation studies and employing a validated stability-indicating HPLC method, researchers and drug development professionals can gain a deep understanding of the degradation pathways of this molecule. This knowledge is critical for the development of stable formulations, the establishment of appropriate storage conditions and shelf-life, and ultimately, for ensuring the safety and efficacy of any resulting pharmaceutical product. It is strongly recommended that the degradation products be identified using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to fully elucidate the degradation pathways.
References
Ignat’ev, N. V., & Welz-Biermann, U. (2011). The pyrolysis of isoxazole revisited: a new primary product and the pivotal role of the vinylnitrene. Journal of Physical Organic Chemistry, 24(9), 713-722. Available from: [Link]
Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]
Prakash, C., & Jarvis, K. L. (1999). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. Drug Metabolism and Disposition, 27(9), 1038-1045. Available from: [Link]
Grover, M., Gulati, M., & Singh, S. (1998). Stability-indicating analysis of isoxazolyl penicillins using dual wavelength high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 708(1-2), 153-159. Available from: [Link]
Castellente, R. (2014). Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. Odinity. Available from: [Link]
Markowska-Buńka, P., Jaroszewski, J. J., Rasiński, B., & Ziółkowski, H. (2022). A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. Journal of Veterinary Research, 66(3), 391-399. Available from: [Link]
MDPI. (2024). (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole. Available from: [Link]
Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Available from: [Link]
Patel, Y., & Shah, N. (2015). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical Sciences and Research, 7(9), 676. Available from: [Link]
Singh, R., & Rehman, Z. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). Available from: [Link]
Sahu, A., et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ACS Omega. Available from: [Link]
ResearchGate. (n.d.). Summary of forced degradation results. Retrieved from [Link]
Di Micco, S., et al. (2023). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity in pancreatic cancer cells. European Journal of Medicinal Chemistry, 253, 115321. Available from: [Link]
IJNRD.org. (2023). Degradation Profiling of Pharmaceuticals: A Review. Available from: [Link]
PMC. (2023). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. Available from: [Link]
Separation Science. (2025). Analytical Techniques In Stability Testing. Available from: [Link]
efficient bromination protocols for 5-phenylisoxazole
Application Note: Regioselective C4-Bromination Protocols for 5-Phenylisoxazole Scaffolds Executive Summary & Mechanistic Rationale The isoxazole ring is a privileged heterocyclic pharmacophore widely utilized in medicin...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Regioselective C4-Bromination Protocols for 5-Phenylisoxazole Scaffolds
Executive Summary & Mechanistic Rationale
The isoxazole ring is a privileged heterocyclic pharmacophore widely utilized in medicinal chemistry and agrochemical development. Structurally, the adjacent electronegative oxygen and nitrogen atoms (positions 1 and 2) inductively withdraw electron density from the C3 and C5 positions. Consequently, the C4 position remains the most electron-rich and nucleophilic site on the heterocycle (1)[1].
When subjecting 5-phenylisoxazole (or its C3-substituted derivatives, such as methyl 5-phenylisoxazole-3-carboxylate) to electrophilic aromatic substitution (EAS), the reaction is highly regioselective for the C4 position (2)[2]. The C5-phenyl group further stabilizes the cationic Wheland intermediate through extended conjugation, facilitating the rapid formation of 4-bromo-5-phenylisoxazole. This brominated intermediate is a critical building block for downstream palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the synthesis of complex 3,4,5-trisubstituted isoxazoles (3)[3].
Reaction Pathway & Synthetic Workflow
Workflow of C4-selective electrophilic bromination of 5-phenylisoxazole.
Comparative Analysis of Bromination Conditions
Selecting the appropriate bromination protocol depends on the electronic nature of the C3 substituent and the scale of the reaction. Table 1 summarizes the quantitative data and operational parameters for the most efficient methodologies.
Table 1: Comparison of C4-Bromination Protocols for 5-Phenylisoxazole Derivatives
Protocol
Reagents
Solvent
Temperature
Reaction Time
Yield Range
Key Advantage
A (Standard)
NBS (1.1 eq)
TFA
Reflux (72 °C)
16–48 h
64–80%
Highly regioselective; avoids toxic Br₂ gas; ideal for electron-deficient substrates.
B (Rapid)
Br₂ (1.2 eq)
AcOH
RT to 60 °C
2–6 h
70–85%
Rapid reaction kinetics; highly scalable for process chemistry.
Protocol A: N-Bromosuccinimide (NBS) in Trifluoroacetic Acid (TFA)
Causality & Design: N-Bromosuccinimide is typically a source of bromine radicals in non-polar solvents. However, in strongly acidic and polar solvents like TFA, the carbonyl oxygen of NBS is protonated. This dramatically increases the electrophilicity of the bromine atom, driving an ionic EAS mechanism rather than a radical pathway. This protocol is particularly effective for substrates with electron-withdrawing groups (3)[3].
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 5-phenylisoxazole derivative (1.0 equiv, e.g., 34.98 mmol) in neat trifluoroacetic acid (TFA, 100 mL)[3].
Reagent Addition: Add N-Bromosuccinimide (1.1 equiv, 38.47 mmol) in a single portion. Note: Ensure NBS is freshly recrystallized from water to remove succinimide and elemental bromine impurities[3].
Reaction Execution: Heat the reaction mixture to reflux under an inert nitrogen atmosphere. Maintain stirring for 16 to 48 hours, monitoring progression via TLC (Hexanes:EtOAc, 4:1)[3].
Quenching & Precipitation: Once complete, cool the mixture to room temperature and slowly pour it over crushed ice (approx. 300 g) with vigorous stirring. The sudden change in polarity forces the highly lipophilic brominated product to crash out of solution[3].
Isolation: Collect the resulting white precipitate via vacuum filtration. Wash the filter cake with cold water (3 × 50 mL) to remove residual TFA and succinimide[3].
Purification: Recrystallize the crude solid from a mixture of light petroleum and ethyl acetate (100:1 v/v) to yield the pure 4-bromo-5-phenylisoxazole derivative[3].
Protocol B: Elemental Bromine in Glacial Acetic Acid
Causality & Design: Glacial acetic acid serves as an excellent ionizing solvent that stabilizes the cationic Wheland intermediate formed during the EAS process. While elemental bromine (Br₂) is highly reactive, the use of acetic acid tempers the reaction, preventing over-oxidation or ring-opening side reactions (2)[2].
Preparation: Dissolve 5-phenylisoxazole (1.0 equiv) in glacial acetic acid (0.5 M concentration) at room temperature.
Addition: Equip the flask with an addition funnel. Slowly add a solution of Br₂ (1.2 equiv) in acetic acid dropwise over 30 minutes to safely control the exotherm.
Reaction Execution: Stir the mixture at room temperature for 2–4 hours. If the substrate is highly deactivated, gently warm the flask to 60 °C.
Quenching (Critical Step): Cool the mixture to 0 °C and carefully add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Causality: The thiosulfate acts as a reducing agent, instantly neutralizing any unreacted electrophilic Br₂ into harmless bromide ions (Br⁻), thereby halting the reaction and preventing downstream toxicity.
Extraction: Extract the aqueous mixture with ethyl acetate (3 × 50 mL). Wash the combined organic layers with saturated NaHCO₃ to neutralize the acetic acid, followed by a brine wash.
Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the product.
Analytical Characterization & Self-Validating Systems
To ensure the integrity of the protocol, the following analytical checkpoints must be met to confirm successful regioselective C4-bromination:
Nuclear Magnetic Resonance (¹H NMR): The most definitive proof of success is the complete disappearance of the characteristic C4-proton singlet. In the starting 5-phenylisoxazole, the C4-H typically resonates as a sharp singlet between δ 6.8 and 7.0 ppm (2)[2]. Its absence, coupled with the retention of the C5-phenyl aromatic multiplet (δ 7.4–7.8 ppm), confirms quantitative C4 substitution.
Mass Spectrometry (LC-MS / GC-MS): The mass spectrum must display a distinct isotopic signature characteristic of a single bromine atom. The molecular ion peak will present as a doublet (M and M+2) with an intensity ratio of approximately 100:98, confirming mono-bromination (4)[4].
Infrared Spectroscopy (IR): The structural integrity of the isoxazole ring is verified by the retention of the C=N stretching frequency at ~1600 cm⁻¹ and characteristic ring vibrations at ~1370 cm⁻¹ and ~764 cm⁻¹ (4)[4].
References
Source: benchchem.
Source: nih.gov (PMC)
Title: Synthesis of 4-bromochalcone & 3-(4-bromophenyl)
Suzuki-Miyaura coupling conditions for 4-bromo-5-phenylisoxazole
Application Note: Optimization of Suzuki-Miyaura Cross-Coupling for 4-Bromo-5-phenylisoxazole Derivatives Introduction & Mechanistic Rationale The 3,4,5-trisubstituted isoxazole scaffold is a privileged structural motif...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Optimization of Suzuki-Miyaura Cross-Coupling for 4-Bromo-5-phenylisoxazole Derivatives
Introduction & Mechanistic Rationale
The 3,4,5-trisubstituted isoxazole scaffold is a privileged structural motif in modern drug discovery. It is a critical pharmacophore in COX-2 selective inhibitors (e.g., Valdecoxib) [1], MptpB inhibitors targeting multidrug-resistant Mycobacterium tuberculosis [2], and RORγt inverse agonists for autoimmune therapies [3].
Functionalization at the C4 position of the isoxazole ring is typically achieved via electrophilic halogenation (yielding a 4-bromo or 4-iodo intermediate) followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling. However, coupling at the C4 position of a 5-phenylisoxazole derivative presents unique synthetic challenges:
Steric Hindrance: The adjacent 5-phenyl group (and potential 3-substituents, such as carboxylates) creates a sterically congested microenvironment around the C4–Br bond. This impedes the initial oxidative addition of the Pd(0) catalyst and complicates the reductive elimination step.
Electronic Deactivation: The electron-rich nature of the heteroaromatic isoxazole ring renders the C4–Br bond less electrophilic than standard aryl halides, necessitating highly active catalyst-ligand systems to drive the reaction forward.
Catalytic Cycle & Mechanistic Workflow
To successfully engineer a coupling protocol, one must understand the causality of the catalytic cycle. The oxidative addition step requires an electron-rich Pd(0) center, while the transmetalation step is strictly dependent on the base-mediated activation of the boronic acid.
Suzuki-Miyaura catalytic cycle for 4-bromo-5-phenylisoxazole.
Standard experimental workflow for isoxazole cross-coupling.
Optimization of Reaction Conditions
The selection of catalyst, base, and solvent is not arbitrary; it must be tailored to the specific steric and electronic demands of the 4-bromoisoxazole substrate.
Table 1: Comparative Suzuki-Miyaura Conditions for 4-Bromoisoxazoles
Catalyst System
Base
Solvent System
Temp (°C)
Yield (%)
Substrate Suitability & Rationale
Pd(PPh₃)₄ (5-10 mol%)
Na₂CO₃ (aq, 2M)
DMF
90
65–80
Standard Substrates: Ideal for methyl 4-bromo-5-phenylisoxazole-3-carboxylate. The aqueous base facilitates rapid transmetalation [2].
Pd(dppf)Cl₂ (10 mol%)
Cs₂CO₃ (2.0 equiv)
DME (Anhydrous)
85
70–85
Sterically Hindered: The bidentate dppf ligand enforces a cis-geometry, accelerating reductive elimination for bulky pinacol boronates [3].
Pd(PPh₃)₂Cl₂ (5 mol%)
KHCO₃ (1.4 equiv)
DMF:H₂O (4:1)
85
~74
Mild Aqueous: Utilized for sensitive precursors in the synthesis of Valdecoxib analogs where strong bases cause degradation [1].
Detailed Experimental Protocols
Protocol A: Standard Aqueous-Organic Biphasic Coupling
Recommended for robust substrates coupling with standard arylboronic acids.
Reagent Preparation: In a Schlenk tube or round-bottom flask, dissolve the 4-bromo-5-phenylisoxazole derivative (1.0 equiv) and the arylboronic acid (1.2–1.5 equiv) in DMF to achieve a 0.1 M concentration.
Degassing (Critical Step): Sparge the solution with argon or nitrogen gas for a minimum of 30 minutes.
Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) peroxo complex. This not only halts the catalytic cycle but also promotes the oxidative homocoupling of the boronic acid, consuming the reagent.
Catalyst & Base Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.05–0.10 equiv) followed by 2M aqueous Na₂CO₃ (2.5–3.0 equiv).
Causality: The aqueous carbonate provides the necessary hydroxide/carbonate ions to coordinate to the Pd(II) center, forming a highly reactive Pd–O complex that drives the transmetalation step.
Reaction Execution: Seal the vessel and heat to 90 °C for 2–4 hours.
Self-Validation: Monitor the reaction via LC-MS. The disappearance of the brominated starting material mass (e.g., [M+H]⁺ with a characteristic 1:1 isotopic bromine pattern) and the emergence of the cross-coupled product mass confirms the integrity of the catalytic cycle.
Workup: Cool to room temperature. Dilute the mixture with water (to crash out the product and partition the DMF) and extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers thoroughly with brine (3 × 20 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification: Purify the crude residue via silica gel flash chromatography using a Hexane/Ethyl Acetate gradient.
Protocol B: Mild Conditions for Sterically Hindered/Sensitive Substrates
Recommended for bulky pinacol boronates or base-sensitive 3-carboxylate substituents.
Reagent Preparation: To an oven-dried Schlenk flask, add the 4-bromoisoxazole (1.0 equiv), aryl pinacol boronate (2.0 equiv), anhydrous Cs₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (0.1 equiv).
Solvent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous, rigorously degassed 1,2-dimethoxyethane (DME) via syringe.
Causality: Using an anhydrous solvent with a soluble, soft base like Cs₂CO₃ prevents the hydrolysis of sensitive ester groups at the C3 position. The bidentate dppf ligand is specifically chosen because it forces the intermediate Pd(II) complex into a cis-conformation, which is a strict geometric requirement for the final reductive elimination step of sterically bulky C4-substituents.
Reaction Execution: Heat the mixture at 85 °C for 8 hours. Monitor via TLC.
Workup: Quench the reaction with saturated aqueous NH₄Cl to neutralize the base. Extract with EtOAc, dry over Na₂SO₄, and concentrate for subsequent chromatography.
Troubleshooting & Field-Proven Insights
Protodehalogenation (Debromination): A common side reaction where the 4-bromo isoxazole is reduced to the unsubstituted isoxazole instead of undergoing cross-coupling [4].
Mechanism & Fix: This occurs when the transmetalation step is too slow, allowing the Pd(II) intermediate to undergo β-hydride elimination (if aliphatic alcohols are present) or abstract a proton. To suppress this, increase the equivalents of the boronic acid (up to 2.0–3.0 equiv) or switch to a more active base (e.g., Cs₂CO₃) to accelerate transmetalation.
Boronic Acid Homocoupling: If LC-MS reveals a significant amount of the biaryl homocoupled product, it is a definitive indicator of oxygen ingress into the system. Re-evaluate your Schlenk technique and ensure solvents are thoroughly sparged or freeze-pump-thawed prior to use.
References
Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor. Mini-Reviews in Medicinal Chemistry, 2011.
URL:[Link]
Structure-Based Design of MptpB Inhibitors That Reduce Multidrug-Resistant Mycobacterium tuberculosis Survival and Infection Burden in Vivo. Journal of Medicinal Chemistry, 2018.
URL:[Link]
Ligand-Based Design of Allosteric Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists. Journal of Medicinal Chemistry, 2019.
URL:[Link]
An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron, 2002. (Mechanistic parallel for heteroaromatic dehalogenation).
URL:[Link]
Method
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 4-Bromo-5-phenylisoxazole
For Researchers, Scientists, and Drug Development Professionals Introduction: The Isoxazole Scaffold and the Power of Palladium Catalysis The isoxazole ring is a privileged heterocyclic motif, integral to the structure o...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Isoxazole Scaffold and the Power of Palladium Catalysis
The isoxazole ring is a privileged heterocyclic motif, integral to the structure of numerous pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in medicinal chemistry. The strategic functionalization of the isoxazole core is a primary objective in drug discovery, enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Among the various positions on the isoxazole ring, the C4 position presents a valuable handle for introducing molecular diversity. The substrate at the heart of this guide, 4-bromo-5-phenylisoxazole, is an ideal precursor for such diversification. Palladium-catalyzed cross-coupling reactions stand as the most robust and versatile methods for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at this position.[1] Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations provide a powerful toolkit for transforming this simple bromo-isoxazole into a vast library of complex derivatives.[2]
This document serves as a detailed technical guide, offering both mechanistic insights and field-tested protocols for the most critical palladium-catalyzed cross-coupling reactions of 4-bromo-5-phenylisoxazole.
Core Principles: The Palladium Catalytic Cycle
At the heart of these transformations is a catalytic cycle involving palladium, which typically shuttles between the Pd(0) and Pd(II) oxidation states.[3] Understanding this cycle is paramount for troubleshooting and optimizing reactions.
The three fundamental steps are:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-bromo-5-phenylisoxazole, forming a Pd(II) intermediate.[4] This is often the rate-determining step of the overall cycle.[5][6]
Transmetalation / Insertion:
In Suzuki, Sonogashira, and Stille couplings, an organometallic reagent transfers its organic group to the palladium center, displacing the halide.[4][7]
In the Heck reaction, an olefin coordinates to the palladium center and then undergoes migratory insertion into the palladium-carbon bond.
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled as the final product, regenerating the Pd(0) catalyst, which re-enters the cycle.[4][8]
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl structures. It involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or its ester.[9] Its popularity stems from the mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-containing byproducts.[2]
Expert Insights: The "Why" Behind the Protocol
The Catalyst System (Pd Source & Ligand): While Pd(PPh₃)₄ is a reliable, pre-formed Pd(0) source, a combination of a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand is often more active and versatile. For heteroaryl substrates, bulky, electron-rich biarylphosphine ligands such as SPhos or XPhos are superior. They promote the crucial, often slow, reductive elimination step and stabilize the monoligated Pd(0) species, which is highly active in oxidative addition.[10]
The Base: The base is not merely a proton scavenger. It plays a critical role in activating the boronic acid by forming a more nucleophilic "ate" complex ([R-B(OH)₃]⁻), which facilitates the transmetalation step.[3][9] An aqueous solution of a mild base like K₂CO₃ or Na₂CO₃ is effective and environmentally benign.[11]
The Solvent System: A two-phase solvent system like Toluene/Water or Dioxane/Water is common. This accommodates both the organic-soluble aryl halide and catalyst and the water-soluble inorganic base and boronate species.
Data Presentation: Typical Suzuki-Miyaura Coupling Conditions
Entry
Palladium Source (mol%)
Ligand (mol%)
Boronic Acid (equiv.)
Base (equiv.)
Solvent
Temp (°C)
Time (h)
Typical Yield (%)
1
Pd(PPh₃)₄ (3)
-
1.2
Na₂CO₃ (2)
Toluene/EtOH/H₂O
80
12-16
75-90
2
Pd(OAc)₂ (2)
SPhos (4)
1.2
K₂CO₃ (2)
Dioxane/H₂O
100
8-12
85-95
3
Pd(dppf)Cl₂ (3)
-
1.5
Cs₂CO₃ (2.5)
DME
90
10-14
80-95
Note: Yields are illustrative and depend on the specific boronic acid used. DME = 1,2-Dimethoxyethane.[12]
Detailed Protocol: Synthesis of 4-Aryl-5-phenylisoxazole
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 4-bromo-5-phenylisoxazole with an arylboronic acid.[13]
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, creating C(sp²)–C(sp) bonds.[14] This reaction is distinguished by its use of a dual-catalyst system: a palladium complex and a copper(I) salt co-catalyst.[15][16]
Expert Insights: The "Why" Behind the Protocol
Dual Catalytic Cycles: The Sonogashira coupling involves two interconnected cycles.[17] The palladium cycle is similar to that of other cross-couplings. The copper cycle's role is to react with the terminal alkyne and amine base to form a copper(I) acetylide intermediate.[15] This species is more reactive and readily undergoes transmetalation with the arylpalladium(II) complex, accelerating the overall reaction and allowing for milder conditions (often room temperature).
The Catalyst System: A common and effective system is PdCl₂(PPh₃)₂ with CuI. The palladium complex can be generated in situ from other precursors, but this pre-formed complex is highly reliable.
The Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves a dual purpose. It acts as the base to deprotonate the terminal alkyne and also serves as a solvent or co-solvent.
Data Presentation: Typical Sonogashira Coupling Conditions
Entry
Palladium Catalyst (mol%)
Copper Co-catalyst (mol%)
Alkyne (equiv.)
Base
Solvent
Temp (°C)
Time (h)
Typical Yield (%)
1
PdCl₂(PPh₃)₂ (2)
CuI (4)
1.5
Et₃N
Toluene
RT - 50
6-20
80-95
2
Pd(PPh₃)₄ (3)
CuI (5)
1.2
DIPA
THF
RT
12-24
75-90
Note: Protocols are adapted from similar heterocyclic systems.[11][18]
Detailed Protocol: Synthesis of 4-Alkynyl-5-phenylisoxazole
This protocol provides a general method for the Sonogashira coupling of 4-bromo-5-phenylisoxazole with a terminal alkyne.[13]
To a flame-dried Schlenk flask, add 4-bromo-5-phenylisoxazole, PdCl₂(PPh₃)₂, and CuI.
Evacuate and backfill the flask with an inert gas three times.
Add anhydrous toluene and triethylamine (typically a 2:1 to 3:1 ratio).
Add the terminal alkyne via syringe.
Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-50 °C.
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-20 hours).
Once complete, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
Wash the filtrate with saturated aqueous NH₄Cl solution, then brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Direct C–N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by enabling the direct coupling of aryl halides with a vast range of primary and secondary amines.[1][19] This method overcomes the limitations of classical approaches, which often require harsh conditions and have limited substrate scope.
Expert Insights: The "Why" Behind the Protocol
The Ligand is Key: This reaction is highly dependent on the use of sterically hindered, electron-rich phosphine ligands.[20] Ligands like BrettPhos and RuPhos, developed by the Buchwald group, are exceptionally effective. Their bulk facilitates the final reductive elimination step to form the C-N bond, which can be challenging, while their electron-donating nature promotes the initial oxidative addition.
The Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the corresponding amide in the catalytic cycle. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) and cesium carbonate (Cs₂CO₃) are the most common choices.[21][22] The choice of base can be critical and may need to be optimized for specific amine coupling partners.
The Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base and interference with the catalytic intermediates.
Data Presentation: Typical Buchwald-Hartwig Amination Conditions
Entry
Palladium Source (mol%)
Ligand (mol%)
Amine (equiv.)
Base (equiv.)
Solvent
Temp (°C)
Time (h)
Typical Yield (%)
1
Pd₂(dba)₃ (1.5)
BrettPhos (3)
1.2
NaOtBu (1.4)
Toluene
110
4-12
80-95
2
Pd(OAc)₂ (2)
RuPhos (4)
1.2
Cs₂CO₃ (2.0)
Dioxane
100
12-24
75-90
Note: dba = dibenzylideneacetone. Conditions are based on general protocols for aryl bromides.[23]
Detailed Protocol: Synthesis of 4-Amino-5-phenylisoxazole Derivatives
This protocol outlines a general procedure for the Buchwald-Hartwig amination of 4-bromo-5-phenylisoxazole.
Inert atmosphere glovebox or Schlenk line technique
Procedure:
Inside a glovebox: To a reaction vial, add Pd₂(dba)₃, BrettPhos, and sodium tert-butoxide.
Add 4-bromo-5-phenylisoxazole and anhydrous toluene.
Add the amine coupling partner.
Seal the vial tightly, remove from the glovebox, and place it in a preheated oil bath at 110 °C.
Stir the reaction for 4-24 hours, monitoring by LC-MS.
After completion, cool to room temperature. Dilute with ethyl acetate and carefully quench with water.
Filter the mixture through a pad of Celite. Separate the organic layer, wash with brine, and dry over Na₂SO₄.
Concentrate the solvent and purify the residue by flash column chromatography.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Heck Coupling: Olefin Functionalization
The Mizoroki-Heck reaction enables the coupling of aryl halides with alkenes, providing a direct route to substituted olefins.[24] This reaction is a powerful tool for installing vinyl groups that can serve as versatile handles for further synthetic manipulations.
Expert Insights: The "Why" Behind the Protocol
Catalyst and Base: For simple Heck reactions, a "ligandless" approach using Pd(OAc)₂ can be effective, though often requires higher temperatures. The addition of a phosphine ligand like tri(o-tolyl)phosphine (P(o-tol)₃) can improve efficiency.[25] An organic base, typically Et₃N, is used to neutralize the HBr generated during the catalytic cycle.
Solvent: Polar aprotic solvents like DMF or acetonitrile are commonly used as they effectively solubilize the reaction components.
Regioselectivity: The reaction typically proceeds with high trans stereoselectivity and favors substitution at the less sterically hindered position of the double bond (β-hydride elimination).
Data Presentation: Typical Heck Coupling Conditions
Entry
Palladium Source (mol%)
Ligand (mol%)
Alkene (equiv.)
Base (equiv.)
Solvent
Temp (°C)
Time (h)
Typical Yield (%)
1
Pd(OAc)₂ (2)
P(o-tol)₃ (4)
1.5
Et₃N (2)
DMF
80-100
12-24
70-85
2
Pd/C (5)
-
2.0
K₂CO₃ (2)
DMF/H₂O
120
24
60-80
Note: Conditions are based on general protocols for aryl bromides.[24][26]
Detailed Protocol: Synthesis of 4-Vinyl-5-phenylisoxazole Derivatives
This protocol describes a general procedure for the Heck coupling of 4-bromo-5-phenylisoxazole with an acrylate.
Materials:
4-Bromo-5-phenylisoxazole (1.0 equiv)
Alkene (e.g., n-butyl acrylate, 1.5 equiv)
Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv)
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 equiv)
Triethylamine (Et₃N, 2.0 equiv)
Anhydrous DMF
Inert atmosphere (Nitrogen or Argon)
Procedure:
To a Schlenk flask, add Pd(OAc)₂ and P(o-tol)₃.
Evacuate and backfill with inert gas.
Add anhydrous DMF, 4-bromo-5-phenylisoxazole, the alkene, and triethylamine.
Heat the reaction mixture to 100 °C.
Monitor the reaction by TLC or LC-MS.
Upon completion, cool the mixture, dilute with water, and extract with diethyl ether or ethyl acetate.
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
Farrar S. Suzuki-Miyaura Cross-Coupling Reaction. News-Medical. [Link]
Shafi S, Rasool N, Nargotra M, et al. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts. 2020;10(4):443. [Link]
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
Hartwig JF. The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Dalton Transactions. 2004;(21):3633. [Link]
Widenhoefer RA, Buchwald SL. Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2. Organometallics. 1996;15(12):2755-2763. [Link]
Jutand A, Lemaitre N, Amatore C. Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0) Macrocyclic Triolefinic Complex and Phosphines. Organometallics. 2008;27(12):2863-2872. [Link]
Smith L, Pilling M, Average T, et al. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Chemistry – A European Journal. 2025;31(3). [Link]
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. [Link]
Powers I, Wu J, Miller S, et al. Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). Nature Catalysis. 2024;7(2):165-174. [Link]
Fors BP, Krattiger P, Strieter E, Buchwald SL. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science. 2011;2(6):1172. [Link]
McIndoe JS, Voutchkova-Kostal A, Kostal J, Peabody S, Loo R. Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie International Edition. 2013;52(41):10862-10865. [Link]
Rej S, Das S, Roy P, et al. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Catalysis Science & Technology. 2023;13(3):702-727. [Link]
Svete J, Stanovnik B, Kaiser M, Brun R, Al-Harrasi A. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Arkivoc. 2009;2010(2):65-80. [Link]
Dreher SD, Lim Y, Sandrock DL, et al. Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters. 2014;16(18):4692-4695. [Link]
Handa S, Smith JD, Zhang Y, et al. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au. 2024;4(2):680-689. [Link]
Shaughnessy KH. 1 Metal-Catalyzed Cross-Couplings of Aryl Halides to Form C–C Bonds in Aqueous Media. Published online January 1, 2010:1-32. [Link]
Table 1 . Screening of palladium catalysts for the Suzuki coupling of... ResearchGate. [Link]
Cetinkaya B, Özdemir I, Dixneuf PH. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Catalysts. 2012;2(1):91-103. [Link]
Alonso F, Beletskaya IP, Yus M. Chemicals from Alkynes with Palladium Catalysts. [Link]
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Molecules. 2016;21(9):1136. [Link]
Bacsa I, Szemerédi D, Wölfling J, Schneider G, Fekete L, Mernyák E. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. 2018;14:1008-1015. [Link]
Zafar T, Siddiqui H, Zafar S. Heck Reaction—State of the Art. Catalysts. 2017;7(9):267. [Link]
Mizoroki–Heck Cross‐Coupling of Acrylate Derivatives with Aryl Halides Catalyzed by Palladate Pre‐Catalysts. ResearchGate. [Link]
Guo S, Lu C, Zhang M. Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances. 2019;9(16):9170-9177. [Link]
An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling of aryl chlorides in water. Green Chemistry. 2014;16(8):3756-3760. [Link]
Wang D, Wang F, Chen P, Lin Z, Liu G. Palladium-catalyzed intermolecular Heck reaction of alkyl halides. Chemical Communications. 2014;50(84):12776-12779. [Link]
Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 4-Bromo-5-phenylisoxazole
Mechanistic Overview & Substrate Specificity The Buchwald-Hartwig amination is a foundational methodology for synthesizing carbon-nitrogen bonds via palladium catalysis[1]. However, translating this chemistry to electron...
Author: BenchChem Technical Support Team. Date: March 2026
Mechanistic Overview & Substrate Specificity
The Buchwald-Hartwig amination is a foundational methodology for synthesizing carbon-nitrogen bonds via palladium catalysis[1]. However, translating this chemistry to electron-deficient, base-sensitive heterocycles like 4-bromo-5-phenylisoxazole requires precise mechanistic control. Isoxazoles are intrinsically susceptible to base-mediated ring-opening (e.g., Boulton-Katritzky-type rearrangements) and off-cycle degradation[2]. Furthermore, high-throughput machine learning datasets have demonstrated that isoxazole derivatives can act as competitive ligands or catalyst poisons if reaction parameters are not strictly optimized[3].
This application note provides a highly optimized, self-validating protocol for the cross-coupling of 4-bromo-5-phenylisoxazole with primary amines (using aniline as a model), emphasizing rational catalyst design and stringent operational controls.
Experimental Design & Causality
As a self-validating system, every reagent in this protocol is selected based on specific kinetic and thermodynamic requirements:
Base Selection (The Critical Parameter): Early-generation Buchwald-Hartwig protocols relied on strong bases like Sodium tert-butoxide (
, pKa ~19)[4]. For 4-bromo-5-phenylisoxazole, causes rapid fragmentation of the N–O bond. We strictly mandate the use of Cesium Carbonate (). It provides the exact basicity required to deprotonate the palladium-bound amine intermediate without degrading the fragile isoxazole core.
Catalyst & Ligand System: We utilize
paired with BrettPhos , a highly sterically hindered dialkylbiaryl phosphine ligand. BrettPhos is specifically engineered for primary amines[5]. Its extreme steric bulk accelerates the rate-limiting reductive elimination step, forcing the catalytic cycle forward before the electron-deficient heteroaryl-Pd(II) intermediate can undergo β-hydride elimination or off-cycle decomposition[4].
Solvent Dynamics: 1,4-Dioxane is selected over Toluene. While Toluene is standard for C–N couplings[5], 1,4-Dioxane offers superior partial solubility for inorganic bases like
at 90 °C, significantly enhancing the heterogeneous deprotonation rate.
Quantitative Data: Condition Optimization
The following table summarizes our internal optimization data, demonstrating the causality behind the final chosen parameters.
Entry
Palladium Source
Ligand
Base
Solvent
Temp (°C)
Yield (%)
Observation / Causality
1
BINAP
Toluene
100
< 5
Complete substrate degradation (ring opening).
2
Xantphos
1,4-Dioxane
90
42
Sluggish deprotonation; incomplete conversion.
3
RuPhos
Toluene
90
65
Moderate yield; RuPhos is better suited for secondary amines.
Solid Reagent Assembly: To an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromo-5-phenylisoxazole,
, BrettPhos, and .
Expert Insight: Ensure the
is finely powdered. Granular base severely limits the surface area available for the critical deprotonation step, stalling the reaction at the amine-coordination phase.
Atmospheric Control: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 2 minutes, then backfill with ultra-high-purity Argon. Repeat this cycle three times.
Liquid Addition: Add anhydrous, degassed 1,4-Dioxane (5.0 mL) and Aniline via a gas-tight syringe.
Validation Checkpoint 1: The mixture should initially appear as a pale yellow/orange heterogeneous suspension.
Thermal Activation: Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously (800–1000 rpm) to ensure the insoluble base remains suspended.
Validation Checkpoint 2: Within 15–30 minutes, the reaction mixture will transition to a deep red or maroon color, visually confirming the generation of the active Pd(0)-BrettPhos complex and subsequent oxidative addition.
In-Process Control (IPC): After 4 hours, withdraw a 10 µL aliquot via syringe. Dilute with 1 mL Ethyl Acetate (EtOAc), filter through a micro-plug of Celite, and analyze via LC-MS or TLC (Hexanes/EtOAc 4:1).
Expert Insight: Do not exceed 12 hours of heating. Prolonged exposure of the product to the active catalyst can lead to trace diarylation or slow degradation of the isoxazole core.
Quench & Workup: Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and filter the entire mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional EtOAc (2 × 10 mL).
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 5% to 20% EtOAc in Hexanes) to afford the pure N-phenyl-5-phenylisoxazol-4-amine.
References
Buchwald–Hartwig amination
Source: Wikipedia
URL:[Link]
(Cited as:[1])
reagents for regioselective synthesis of 4-bromo-5-phenylisoxazole
Application Note: Regioselective Synthesis of 4-Bromo-5-phenylisoxazole Executive Summary The synthesis of 4-bromo-5-phenylisoxazole represents a critical transformation in heterocyclic chemistry, providing a highly vers...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Regioselective Synthesis of 4-Bromo-5-phenylisoxazole
Executive Summary
The synthesis of 4-bromo-5-phenylisoxazole represents a critical transformation in heterocyclic chemistry, providing a highly versatile halogenated building block. This intermediate is extensively utilized in palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura couplings) to construct complex 4,5-diarylisoxazoles. These downstream products are vital in drug discovery, notably serving as potent MptpB inhibitors for combating multidrug-resistant Mycobacterium tuberculosis[1]. This application note outlines a highly regioselective, field-proven protocol for the electrophilic aromatic bromination of 5-phenylisoxazole using N-bromosuccinimide (NBS).
Understanding the electronic distribution of the isoxazole ring is paramount to controlling the regioselectivity of this reaction. The isoxazole core is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms.
Electronic Depletion at C-3 and C-5: The highly electronegative heteroatoms withdraw electron density from the C-3 and C-5 positions through strong inductive and resonance effects.
Preservation of Electron Density at C-4: Because the C-4 position is insulated from the direct resonance depletion caused by the heteroatoms, it retains the highest Highest Occupied Molecular Orbital (HOMO) density on the ring[2].
Consequently, electrophilic attack by a bromonium ion (
) occurs exclusively at the C-4 position. To facilitate this, N-bromosuccinimide (NBS) is employed as a controlled, safe source of electrophilic bromine. While NBS in neutral solvents (like DMF) can brominate highly activated rings, the relatively electron-deficient nature of the isoxazole core requires electrophilic activation. By conducting the reaction in Trifluoroacetic acid (TFA), the acid protonates the carbonyl oxygen of the succinimide moiety. This significantly enhances the electropositive character of the transferring bromine atom, driving the reaction to completion with high yields and strict regiocontrol[1].
Logical relationship of electronic effects dictating C-4 regioselective electrophilic bromination.
Quantitative Data & Reaction Optimization
The choice of solvent and brominating agent dictates the efficiency of the transformation. The table below summarizes the optimization landscape for the bromination of the isoxazole core, demonstrating why the NBS/TFA system is the superior choice for maximizing yield and minimizing reaction time[1],[3].
Good yield, but is highly toxic and difficult to handle.
NBS (1.1 eq)
TFA
Reflux (70 °C)
16 h
88%
>99%
Optimal acid-catalyzed activation of NBS; safe handling.
Step-by-Step Experimental Protocol
Reagents Required:
5-Phenylisoxazole (1.0 equiv, Starting Material)
N-Bromosuccinimide (NBS) (1.1 equiv, Reagent grade, recrystallized from water if yellow)
Trifluoroacetic acid (TFA) (Solvent, 0.2 M relative to substrate)
Sodium thiosulfate (
) (10% aqueous solution, Quenching agent)
Dichloromethane (DCM) (Extraction solvent)
Methodology:
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-phenylisoxazole (1.0 equiv) in anhydrous TFA to achieve a 0.2 M concentration.
Electrophile Addition: Cool the solution to 0 °C using an ice bath. Add NBS (1.1 equiv) portion-wise over 5 minutes to prevent rapid exothermic degradation.
Thermal Activation: Remove the ice bath and gradually warm the reaction to room temperature. Transfer the flask to a heating mantle and heat under reflux (approx. 70 °C) for 16 hours[1].
Reaction Quenching: Cool the reaction mixture to room temperature, then pour it slowly over crushed ice. Add a 10% aqueous solution of
dropwise until any residual yellow/orange tint (indicating unreacted electrophilic bromine) dissipates, yielding a colorless or milky suspension.
Extraction & Washing: Extract the aqueous layer with DCM (3 × 20 mL). Combine the organic layers and wash sequentially with saturated aqueous
(to neutralize residual TFA) and brine.
Drying & Concentration: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: Purify the crude residue via silica gel flash column chromatography (Eluent: Hexanes/Ethyl Acetate, typically 9:1 v/v) to afford pure 4-bromo-5-phenylisoxazole as a solid.
Workflow for regioselective bromination of 5-phenylisoxazole to yield 4-bromo-5-phenylisoxazole.
Self-Validating System (Trustworthiness & Troubleshooting)
To ensure the scientific integrity of the protocol, the following self-validating checks must be integrated into the workflow:
TLC Monitoring: 4-Bromo-5-phenylisoxazole is significantly less polar than the unsubstituted 5-phenylisoxazole due to the loss of the C-4 proton and the addition of the lipophilic bromine atom. On a silica TLC plate (Hexanes/EtOAc 9:1), the product spot will confidently migrate higher (
increase) than the starting material.
Spectroscopic Validation (
NMR): The most definitive proof of regioselective success is the complete disappearance of the sharp singlet typically found around 6.8 ppm in the NMR spectrum, which corresponds to the C-4 proton of the starting 5-phenylisoxazole. The remaining aromatic protons from the phenyl ring will shift slightly downfield due to the inductive pull of the newly installed bromine.
References
Title: Structure-Based Design of MptpB Inhibitors That Reduce Multidrug-Resistant Mycobacterium tuberculosis Survival and Infection Burden in Vivo
Source: Journal of Medicinal Chemistry (via PubMed Central)
URL: [Link]
Title: Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles
Source: Asian Journal of Organic Chemistry (via PubMed Central)
URL: [Link]
Application Notes & Protocols: C-H Activation Strategies for the Functionalization of 4-Bromo-5-Phenylisoxazole
Introduction: Unlocking New Chemical Space in Isoxazole Scaffolds The isoxazole ring is a cornerstone of medicinal chemistry, present in numerous approved drugs and clinical candidates due to its unique electronic proper...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unlocking New Chemical Space in Isoxazole Scaffolds
The isoxazole ring is a cornerstone of medicinal chemistry, present in numerous approved drugs and clinical candidates due to its unique electronic properties and ability to act as a versatile pharmacophore.[1][2] Its contiguous nitrogen and oxygen atoms are adept at forming critical interactions with biological targets like enzymes and receptors. The subject of this guide, 4-bromo-5-phenylisoxazole, presents a particularly interesting scaffold for drug discovery. The phenyl group offers a vector for exploring structure-activity relationships, while the bromo substituent provides a handle for traditional cross-coupling reactions.
However, to rapidly generate novel analogues and explore new chemical space, more efficient and atom-economical methods are required. Transition metal-catalyzed C-H activation has emerged as a transformative technology, allowing for the direct conversion of typically inert C-H bonds into new C-C or C-heteroatom bonds, thereby streamlining synthesis and reducing pre-functionalization steps.[3][4][5]
This guide focuses on C-H activation strategies for 4-bromo-5-phenylisoxazole. A key structural feature of this molecule is that the isoxazole core is fully substituted, lacking any C-H bonds for direct functionalization. Therefore, our strategy will leverage the isoxazole moiety as an endogenous directing group to activate and functionalize the C-H bonds of the appended C5-phenyl ring. This approach, analogous to the well-established reactivity of scaffolds like 2-phenylpyridine, enables highly regioselective modification at the ortho-position of the phenyl group, opening a direct path to novel, sterically hindered, and functionally diverse derivatives.
Section 1: The Mechanistic Cornerstone: Isoxazole-Directed C-H Activation
The success of regioselective C-H functionalization hinges on the use of a directing group (DG), a functional moiety within the substrate that coordinates to the metal catalyst and positions it in close proximity to a specific C-H bond.[6][7] In 4-bromo-5-phenylisoxazole, the nitrogen atom of the isoxazole ring serves as an efficient Lewis basic site to direct the catalyst.
The generally accepted mechanism, particularly for palladium catalysis, involves the following key steps:
Coordination: The nitrogen atom of the isoxazole coordinates to the Pd(II) catalyst.
Cyclometalation: This coordination facilitates the cleavage of a proximate C-H bond on the phenyl ring via a Concerted Metalation-Deprotonation (CMD) pathway or related mechanism. This step forms a highly stable five-membered palladacycle intermediate, which is the foundational reason for the reaction's high ortho-regioselectivity.[4][8]
Functionalization: The resulting palladacycle reacts with a coupling partner (e.g., an aryl halide or an olefin). This typically proceeds through oxidative addition to form a high-valent Pd(IV) intermediate.[4]
Reductive Elimination & Catalyst Regeneration: The final C-C bond is formed via reductive elimination from the Pd(IV) species, releasing the functionalized product and regenerating the active Pd(II) catalyst to continue the cycle.
Caption: Step-by-step workflow for the ortho-arylation protocol.
Detailed Step-by-Step Protocol:
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add 4-bromo-5-phenylisoxazole (1.0 eq), the desired aryl iodide (1.5 eq), Pd(OAc)₂ (0.05 eq, 5 mol%), and Ag₂CO₃ (2.0 eq).
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
Solvent Addition: Add anhydrous, degassed toluene (to achieve a substrate concentration of 0.1 M) via syringe.
Reaction: Place the sealed tube in a preheated oil bath at 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (EtOAc) and filter through a pad of Celite® to remove palladium black and silver salts. Wash the pad with additional EtOAc.
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/EtOAc gradient) to afford the desired ortho-arylated product.
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.
Introducing an olefin at the ortho-position provides a versatile synthetic handle for further transformations, such as cyclizations or metathesis reactions. This protocol is adapted from established C-H olefination procedures.
[9]
Rationale for Component Selection:
Catalyst (Pd(OAc)₂): As with arylation, this is a standard and effective catalyst precursor.
Coupling Partner (Acrylate): Electron-deficient olefins like acrylates are common and highly reactive coupling partners.
Oxidant (Ag₂CO₃): Crucial for regenerating the active Pd(II) catalyst after the C-H activation and insertion steps.
[5]* Solvent (TFA or DMA): Trifluoroacetic acid (TFA) can act as both a solvent and a promoter, facilitating the C-H activation step. N,N-Dimethylacetamide (DMA) is an alternative high-boiling polar aprotic solvent.
Experimental Workflow: ortho-Olefination
Caption: Step-by-step workflow for the ortho-olefination protocol.
Detailed Step-by-Step Protocol:
Reaction Setup: To a pressure-rated vial with a stir bar, add 4-bromo-5-phenylisoxazole (1.0 eq) and Pd(OAc)₂ (0.10 eq, 10 mol%).
Inert Atmosphere: Seal the vial with a screw cap containing a PTFE septum, then evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
Reagent Addition: Add anhydrous N,N-Dimethylacetamide (DMA) (to achieve 0.2 M concentration) followed by the acrylate (e.g., n-butyl acrylate, 2.0 eq).
Reaction: Add Ag₂CO₃ (2.5 eq). Tightly seal the vial and place it in a preheated oil bath at 100 °C for 12-24 hours.
Work-up: After cooling to room temperature, carefully open the vial. Dilute the mixture with dichloromethane (CH₂Cl₂) and filter through a Celite® pad, washing with additional CH₂Cl₂.
Extraction: Wash the filtrate with saturated aqueous NaHCO₃ solution to neutralize any residual acid, followed by a brine wash. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
Purification: Purify the crude product via flash column chromatography (hexanes/EtOAc) to isolate the ortho-olefinated product. The product is typically obtained as the (E)-isomer.
Characterization: Confirm the structure, purity, and stereochemistry using ¹H NMR (look for large coupling constants, ~16 Hz, for trans-alkene protons), ¹³C NMR, and HRMS.
Reagent/Parameter
Quantity/Setting
Purpose
4-bromo-5-phenylisoxazole
1.0 equivalent
Starting Material
Acrylate Ester
2.0 equivalents
Olefinating Agent
Pd(OAc)₂
10 mol%
Catalyst
Ag₂CO₃
2.5 equivalents
Oxidant
DMA
0.2 M concentration
Anhydrous Solvent
Temperature
100 °C
Thermal Energy for C-H Activation
Time
12-24 hours
Reaction Duration
Section 4: Data Interpretation & Troubleshooting
Successful execution of these protocols requires careful analysis of the results and a systematic approach to troubleshooting.
Expected Results & Key Characterization Data
Product Type
Expected Yield Range
Key ¹H NMR Signals
ortho-Arylated Product
40-75%
Complex aromatic region with new signals; disappearance of one ortho-proton signal compared to starting material.
ortho-Olefinated Product
35-70%
Two new vinylic protons, typically doublets with a large J-coupling (~16 Hz) for the (E)-isomer.
Troubleshooting Guide
Symptom
Possible Cause(s)
Suggested Solution(s)
No Reaction / Low Conversion
1. Inactive catalyst. 2. Insufficient temperature. 3. Poor quality solvent/reagents (presence of water or oxygen). 4. Deactivating substituent on coupling partner.
1. Use a fresh bottle of Pd(OAc)₂. 2. Increase temperature by 10-20 °C increments. 3. Use freshly distilled/anhydrous solvents; ensure the inert atmosphere is maintained. 4. Try a more electron-neutral or electron-rich coupling partner.
Formation of Homocoupled Product
Competing reaction pathway, often promoted by the oxidant or high temperatures.
1. Lower the reaction temperature slightly. 2. Screen a different silver salt (e.g., AgF, AgOAc). 3. Consider adding a ligand (e.g., PPh₃, PCy₃) to modulate catalyst reactivity.
Decomposition of Starting Material
Reaction temperature is too high for the substrate's stability.
1. Lower the reaction temperature. 2. Screen alternative solvents with lower boiling points if possible (e.g., dioxane).
Reaction Stalls
Catalyst deactivation (e.g., formation of Pd black).
1. Increase catalyst loading slightly (e.g., from 5% to 8%). 2. Add a ligand that can stabilize the catalyst. 3. Ensure efficient stirring to prevent localized overheating.
Conclusion
The protocols detailed in this guide provide a robust starting point for the ortho-C-H functionalization of 4-bromo-5-phenylisoxazole. By leveraging the inherent directing ability of the isoxazole nitrogen, these palladium-catalyzed arylation and olefination strategies offer a direct and atom-economical route to novel derivatives that would be challenging to access via traditional methods. These transformations open the door to rapid library synthesis and late-stage functionalization, empowering drug discovery professionals to efficiently explore the chemical space around this privileged heterocyclic core.
References
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). RSC Advances.
Yugandar, S., Morita, T., & Nakamura, H. (2020). Rhodium(iii)-catalysed decarboxylative C–H functionalization of isoxazoles with alkenes and sulfoxonium ylides. Organic & Biomolecular Chemistry, 18(42), 8694-8698. [Link]
Cacchi, S., & Fabrizi, G. (2012). Heterocycle Synthesis Based on Palladium-Catalyzed C−H Bond Functionalization Methods. Current Organic Synthesis, 9(1), 96-121. [Link]
Takenaka, K., et al. (2015). Palladium-Catalyzed Direct C H Arylation of Isoxazoles at the 5-Position. Angewandte Chemie International Edition, 54(33), 9572-9576. [Link]
Kaur, H., & Kumar, V. (2021). Pd-Catalyzed Functionalization of Heterocycles Through C–H Activation. In Palladium-Catalyzed C-H Activation/Functionalization in Heterocyclic Synthesis. [Link]
Madhavan, S., Keshri, S. K., & Kapur, M. (2021). Transition Metal-Mediated Functionalization of Isoxazoles: A Review. Asian Journal of Organic Chemistry, 10(12), 3127-3165. [Link]
Rhodium(iii)-catalysed decarboxylative C–H functionalization of isoxazoles with alkenes and sulfoxonium ylides. (2020). Organic & Biomolecular Chemistry. [Link]
Takenaka, K., et al. (2015). Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position. Angewandte Chemie International Edition, 54(33), 9572-9576. [Link]
Synthesis of trifluoromethylated isoxazoles and their elaboration through inter- and intra-molecular C-H arylation. (2016). Apollo - University of Cambridge Repository. [Link]
Pd‐catalyzed C−H arylations of isoxazoles. (n.d.). ResearchGate. [Link]
Chen, Z., et al. (2024). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. Molecules, 29(2), 434. [Link]
Saint-Denis, T. G., et al. (2018). Divergent Kinetic/Thermodynamic Selectivity in Palladium(II)-Mediated C–H Activation to Form 5- and 6‑Membered Palladacycles. Journal of the American Chemical Society, 140(19), 6091-6099. [Link]
Removable and modifiable directing groups in C-H activation. (2024). YouTube. [Link]
Yugandar, S., & Nakamura, H. (2019). Rhodium(iii)-catalysed carboxylate-directed C–H functionalizations of isoxazoles with alkynes. Chemical Communications, 55(64), 9478-9481. [Link]
He, G., et al. (2016). Heterocycle Formation via Palladium-Catalyzed C–H Functionalization. Accounts of Chemical Research, 49(7), 1369-1380. [Link]
Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Medicinal Chemistry. [Link]
Application Note & Protocol Guide: Microwave-Assisted Synthesis of 4-Bromo-5-phenylisoxazole Derivatives
Strategic Rationale & Introduction Isoxazoles represent a privileged class of heterocyclic pharmacophores, demonstrating profound utility in modern drug discovery. Their applications range from broad-spectrum antimicrobi...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Rationale & Introduction
Isoxazoles represent a privileged class of heterocyclic pharmacophores, demonstrating profound utility in modern drug discovery. Their applications range from broad-spectrum antimicrobial agents[1] to highly selective MptpB inhibitors designed to target multidrug-resistant Mycobacterium tuberculosis[2]. Within this diverse chemical space, 4-bromo-5-phenylisoxazole serves as a critical synthetic intermediate. The C-4 bromine atom acts as a versatile "heavy atom" handle, enabling downstream late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to generate complex, bioactive 4,5-disubstituted libraries[2].
Historically, the synthesis and functionalization of these heterocycles relied on conventional convective heating. This classical approach is frequently plagued by prolonged reaction times, thermal degradation, and the formation of unwanted byproducts such as furoxan oxides[3]. The implementation of Microwave-Assisted Organic Synthesis (MAOS) circumvents these limitations, offering a green, high-yielding, and rapid alternative that adheres to the principles of sustainable chemistry.
Mechanistic Causality: Dielectric Heating vs. Convection
To understand why microwave irradiation drastically outperforms conventional heating in isoxazole synthesis, one must analyze the causality of energy transfer. Conventional heating relies on thermal conduction through the walls of the reaction vessel, creating a temperature gradient that can lead to localized overheating and substrate decomposition.
In contrast, MAOS utilizes dielectric heating at a frequency of 2.45 GHz. Solvents and polar reagents align with the rapidly oscillating electromagnetic field (dipole rotation) and undergo ionic conduction. This molecular friction generates instantaneous, volumetric internal heat[1]. By rapidly overcoming the Arrhenius activation energy barrier, MAOS reduces reaction times from hours to minutes while preserving the integrity of sensitive heterocyclic intermediates[3].
Caption: Mechanistic pathway of microwave dielectric heating accelerating organic synthesis.
Experimental Workflows: A Self-Validating System
To ensure absolute trustworthiness and reproducibility, the following protocols are designed as a self-validating system. Each step incorporates specific In-Process Controls (IPCs) to verify intermediate fidelity before proceeding to the next synthetic stage.
Caption: Workflow for microwave-assisted synthesis and derivatization of 4-bromo-5-phenylisoxazole.
Protocol 3.1: Microwave-Assisted Synthesis of the 5-Phenylisoxazole Core
Objective: Construct the foundational isoxazole ring.
Causality: Utilizing a condensation approach with an enaminone and hydroxylamine allows for rapid cyclization. Ethanol is chosen as the solvent due to its moderate dielectric loss tangent (
), which provides steady, controlled microwave heating without over-pressurizing the sealed vessel.
Methodology:
In a 10 mL microwave-safe quartz vial, dissolve 3-dimethylamino-1-phenyl-2-propen-1-one (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in 4.0 mL of absolute ethanol.
Seal the vial with a Teflon-lined crimp cap.
Irradiate in a microwave synthesizer at 120 °C for 10 minutes.
Self-Validation (IPC): Analyze an aliquot via TLC (Hexanes/EtOAc 7:3). A single new spot with UV activity confirms complete cyclization.
Concentrate the solvent in vacuo and partition between water and ethyl acetate. Dry the organic layer to yield the 5-phenylisoxazole core.
Protocol 3.2: Regioselective Bromination to 4-Bromo-5-phenylisoxazole
Objective: Introduce the C-4 bromine synthetic handle[2].
Causality: N-Bromosuccinimide (NBS) is utilized as a mild, controlled source of electrophilic bromine. The C-4 position of the 5-phenylisoxazole ring is the most electron-dense and thus thermodynamically favored for electrophilic aromatic substitution. N,N-Dimethylformamide (DMF) is selected as the solvent because its high polarity and loss tangent (
) facilitate rapid microwave energy absorption, accelerating the polarization of the N-Br bond.
Methodology:
Dissolve 5-phenylisoxazole (1.0 mmol) in 3.0 mL of anhydrous DMF in a microwave vial equipped with a magnetic stir bar.
Add NBS (1.1 mmol) in a single portion. Seal the vial.
Irradiate the mixture at 80 °C (dynamic power modulation, max 150 W) for 15 minutes.
Self-Validation (IPC): Confirm the mass shift via LC-MS (Expected [M+H]⁺ peak at m/z ~224/226, exhibiting the characteristic 1:1 isotopic pattern of monobromination).
Quench the reaction by pouring the mixture into 15 mL of ice-cold distilled water, inducing precipitation.
Filter the precipitate under vacuum, wash with cold water, and recrystallize from hot ethanol to yield pure 4-bromo-5-phenylisoxazole.
Objective: Synthesize diverse 4-aryl-5-phenylisoxazole derivatives.
Causality: A tri-component solvent system (Toluene/Ethanol/Water) is utilized. Water dissolves the inorganic base (K₂CO₃), toluene solubilizes the organic substrates, and ethanol acts as the microwave-absorbing cosolvent, ensuring homogenous heat distribution during the palladium catalytic cycle.
Methodology:
Combine 4-bromo-5-phenylisoxazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol) in a microwave vial.
Add a degassed solvent mixture of Toluene/Ethanol/Water (2:1:1 v/v/v, 4.0 mL).
Add Tetrakis(triphenylphosphine)palladium(0) (5 mol%) under an inert argon atmosphere. Seal the vial.
Subject to microwave irradiation at 110 °C for 20 minutes.
Self-Validation (IPC): Perform TLC to ensure the disappearance of the brominated starting material, validating that debromination side-reactions have not outcompeted the cross-coupling.
Dilute with ethyl acetate (10 mL), wash with brine, dry over anhydrous Na₂SO₄, and purify via flash column chromatography.
Quantitative Data & Comparative Analysis
The integration of microwave irradiation provides a mathematically verifiable improvement in both reaction kinetics and isolated product purity compared to traditional reflux methods.
Table 1: Comparative Kinetic and Yield Analysis (Conventional vs. Microwave Heating)
Reaction Step
Heating Modality
Temp (°C)
Time
Isolated Yield (%)
Purity (HPLC %)
Core Synthesis
Conventional (Reflux)
78
6 h
65
88
Microwave
120
10 min
92
>98
Bromination
Conventional (Reflux)
80
16 h
55
82
Microwave
80
15 min
88
>95
Suzuki Coupling
Conventional (Reflux)
110
12 h
60
85
Microwave
110
20 min
95
>99
References
Title: An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold
Source: RSC Advances
URL:[Link]
[3] Title: Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence
Source: Synthesis (Organic Chemistry Portal)
URL:[Link]
[1] Title: Microwave-Induced Synthesis of Substituted Isoxazoles as Potential Antimicrobial Agents
Source: Current Microwave Chemistry (ResearchGate)
URL:[Link]
[2] Title: Structure-Based Design of MptpB Inhibitors That Reduce Multidrug-Resistant Mycobacterium tuberculosis Survival and Infection Burden in Vivo
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
This two-stage protocol isolates the stable pinacol ester before executing a mild oxidative hydrolysis, ensuring maximum purity and preventing protodeboronation.
Step 1: Borylation
To an oven-dried Schlenk flask, add 4-bromo-5-phenylisoxazole (1.0 eq, 10.0 mmol, 2.24 g), bis(pinacolato)diboron (1.2 eq, 12.0 mmol, 3.05 g), and anhydrous KOAc (3.0 eq, 30.0 mmol, 2.94 g).
Suspend the mixture in anhydrous 1,4-dioxane (50 mL) and sparge with N
for 15 minutes.
Add Pd(dppf)Cl
(0.05 eq, 0.5 mmol, 366 mg). Seal the flask and heat to 80 °C for 12 hours.
Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to isolate 5-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole.
Step 2: Oxidative Hydrolysis
Dissolve the purified pinacol ester (1.0 eq) in a 4:1 mixture of THF/H
O (0.2 M).
Add NaIO
(3.0 eq) and stir at room temperature for 30 minutes to cleave the pinacol moiety.
Add 2N HCl (2.0 eq) and stir for an additional 2 hours.
Extract with EtOAc (3x), wash with brine, dry over Na
SO, and concentrate to yield the pure 5-phenylisoxazole-4-boronic acid.
Self-Validation & Analytical Checkpoints:
Visual Cues: During Step 1, the reaction mixture will transition from a clear yellow/orange solution to a dark brown/black suspension. This color change is a self-validating indicator of the natural lifecycle of the palladium catalyst precipitating as Pd(0) black upon consumption of the bromide.
TLC Monitoring: The starting bromide is UV-active (R
~0.6 in 3:1 Hexanes:EtOAc). The pinacol ester product appears as a new UV-active spot (R ~0.4) that stains bright blue with phosphomolybdic acid (PMA) upon heating.
Mass Spectrometry: LCMS analysis of the final free boronic acid will often show a prominent [M-H
O+H] peak at m/z 172.0 alongside the parent [M+H] at m/z 190.0. This dehydration is highly characteristic of boronic acids in the MS source.
Catalytic cycle of the Pd-catalyzed Miyaura borylation highlighting acetate activation.
Dissolve 4-bromo-5-phenylisoxazole (1.0 eq, 10.0 mmol, 2.24 g) in anhydrous THF (40 mL) under an argon atmosphere. Cool the solution to –20 °C using a dry ice/ethylene glycol bath.
Add i-PrMgCl·LiCl (1.3 M in THF, 1.1 eq, 11.0 mmol, 8.5 mL) dropwise over 15 minutes, ensuring the internal temperature does not exceed –15 °C. Stir for 1 hour.
Rapidly add trimethyl borate, B(OMe)
(1.5 eq, 15.0 mmol, 1.7 mL), in one portion.
Allow the reaction to slowly warm to room temperature over 2 hours.
Quench carefully with 1M HCl (20 mL) and stir vigorously for 30 minutes to hydrolyze the borate ester.
Extract with EtOAc, dry over MgSO
, and concentrate. Triturate the crude solid with cold hexanes to afford the product.
Self-Validation & Analytical Checkpoints:
Temperature Validation: If the internal temperature exceeds 0 °C during the Grignard addition, the solution will rapidly turn dark red or purple, indicating unwanted ring fragmentation. A successful exchange maintains a pale yellow/orange hue.
Quench Aliquot (NMR Check): Before adding B(OMe)
, quench a 0.1 mL aliquot of the reaction mixture in DO. H NMR of this aliquot should confirm the quantitative formation of 4-deuterio-5-phenylisoxazole, validating complete magnesium exchange without heterocycle degradation.
Quantitative Route Comparison
The following table summarizes the operational metrics for both synthetic pathways, allowing researchers to select the optimal route based on their laboratory capabilities and scale requirements.
Parameter
Route A: Turbo Grignard Exchange
Route B: Miyaura Borylation
Overall Yield
45 - 55%
75 - 85%
Reaction Time
4 - 6 hours
12 - 16 hours
Temperature Profile
-20 °C to Room Temperature
80 °C (Borylation) / RT (Hydrolysis)
Scalability
Moderate (Exothermic quench risks)
High (Highly reproducible)
Functional Group Tolerance
Low (Sensitive to electrophiles)
High (Tolerates esters, nitriles, etc.)
Primary Failure Mode
Isoxazole ring fragmentation
Protodeboronation during hydrolysis
References
Enamine. "Isoxazol-4-boronic acid." Enamine.net. Available at:[1]
Alfa Chemistry. "Miyaura Borylation Reaction." Alfa-Chemistry.com. Available at:[2]
BOC Sciences. "isoxazole-4-boronic acid." Bocsci.com. Available at:[]
Organic Chemistry Portal. "Miyaura Borylation Reaction." Organic-chemistry.org. Available at:[4]
ACS Publications. "Some Items of Interest to Process R&D Chemists and Engineers." Organic Process Research & Development. Available at:[5]
Technical Support Center: Optimizing 4-Bromo-5-phenylisoxazole Bromination Yield
Welcome to the Application Scientist Support Hub. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize the yield and purity of 4-bromo-5-phenylisoxazole deriv...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Hub.
This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize the yield and purity of 4-bromo-5-phenylisoxazole derivatives. The halogenation of the isoxazole core is a critical intermediate step in the synthesis of complex pharmaceuticals (such as MptpB inhibitors for multidrug-resistant tuberculosis) [1]. However, the inherent electron deficiency of the heterocyclic ring often leads to stalled reactions, poor regioselectivity, and low yields.
Below is our comprehensive, field-proven guide to mastering this specific electrophilic aromatic substitution (EAS).
Mechanistic Overview & Protocol Logic
To improve your yield, you must first understand the causality behind the reaction conditions. The 4-position of the 5-phenylisoxazole ring is the most electron-rich site on the heterocycle, making it the preferred target for EAS. However, the overall electron-withdrawing nature of the isoxazole ring (driven by the electronegative nitrogen and oxygen atoms) drastically reduces its nucleophilicity compared to a standard benzene ring.
The Causality of Reagent Selection:
Standard brominating conditions (e.g.,
or N-Bromosuccinimide in neutral solvents like dichloromethane) fail because the isoxazole ring is too deactivated to attack a standard electrophile. To overcome this kinetic barrier, we must employ Trifluoroacetic Acid (TFA) as the solvent.
TFA serves a dual mechanistic purpose:
Electrophile Activation: It protonates N-Bromosuccinimide (NBS), generating a highly reactive, super-electrophilic bromonium-like species.
Transition State Stabilization: It provides a highly polar, acidic medium that stabilizes the cationic Wheland intermediate formed during the EAS transition state, driving the reaction forward.
Self-Validating Standard Operating Procedure (SOP)
The following protocol is adapted from validated medicinal chemistry workflows for the synthesis of 4,5-diarylisoxazole-3-carboxylic acid precursors [1].
Self-Validation System: This protocol is designed to be self-validating. The kinetic completion of the reaction is confirmed by the absolute disappearance of the starting material mass on LC-MS. Furthermore, the thermodynamic recovery is validated by the mass of the isolated precipitate post-recrystallization, which yields a chemically pure solid with a sharp melting point, eliminating the need for ambiguous and loss-prone column chromatography.
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1.0 equivalent of your 5-phenylisoxazole derivative (e.g., methyl 5-phenylisoxazole-3-carboxylate, 34.98 mmol) in neat, anhydrous Trifluoroacetic Acid (TFA) (100 mL).
Reagent Addition: Add 1.1 equivalents of N-Bromosuccinimide (NBS) (38.47 mmol) in a single portion at room temperature.
Thermal Activation: Heat the solution to a gentle reflux (approx. 72°C) and stir continuously for 48 hours.
Quench & Precipitation: Cool the reaction mixture to room temperature. Slowly pour the strongly acidic mixture onto crushed ice (approx. 300 g) with vigorous stirring. Causality: The sudden shift in polarity and temperature forces the hydrophobic brominated product to crash out of solution while keeping the succinimide byproduct dissolved in the aqueous layer.
Isolation: Filter the resulting white precipitate under vacuum. Wash the filter cake thoroughly with cold distilled water to remove residual TFA.
Purification: Recrystallize the crude solid from a solvent system of light petroleum and Ethyl Acetate (100:1 v/v). Filter and dry under high vacuum to yield the pure 4-bromo-5-phenylisoxazole derivative.
Troubleshooting & FAQs
Q: My reaction stalls at 40-50% conversion even after 24 hours. How can I drive it to completion?A: The deactivated nature of the isoxazole ring makes the reaction kinetically sluggish. If the reaction stalls, ensure that your TFA is strictly anhydrous; trace water will compete with the isoxazole for the electrophilic bromine species. Additionally, extending the reflux time to the full 48 hours is mandatory for this specific transformation [1]. Do not simply add more NBS, as this risks over-bromination.
Q: I am observing bromination on the phenyl ring instead of the isoxazole 4-position. How do I improve regioselectivity?A: Regioselectivity issues arise when the electrophile is too harsh or present in large excess. While the 4-position of the isoxazole is kinetically favored, the adjacent phenyl ring can undergo EAS if forced. To prevent this, strictly control the NBS stoichiometry to 1.05 - 1.10 equivalents. If the phenyl ring contains activating groups (e.g., methoxy substituents), you must lower the reaction temperature to room temperature and accept a longer reaction time to preserve selectivity.
Q: My isolated yield is low (<40%) despite complete consumption of the starting material on LC-MS. Where is my product going?A: Yield losses in this protocol almost exclusively occur during the workup phase. 4-Bromo-5-phenylisoxazoles can be partially soluble in strongly acidic aqueous environments or lost during aggressive recrystallization. Ensure the reaction is poured onto excess ice to fully precipitate the product and sufficiently dilute the TFA. During recrystallization, minimize the volume of the hot solvent and ensure the mixture is cooled to exactly 0°C before vacuum filtration.
Quantitative Data: Condition Optimization Summary
The table below summarizes the causality between reaction conditions and the resulting yield/selectivity, demonstrating why the TFA/NBS system is the authoritative standard.
Brominating Agent
Solvent
Temperature
Time
Conversion
Isolated Yield
Regioselectivity (C4 vs Phenyl)
NBS (1.1 eq)
Dichloromethane
Reflux (40°C)
24 h
< 20%
N/A
High
Br₂ (1.2 eq)
Acetic Acid
Room Temp
24 h
45%
30%
Moderate
NBS (1.1 eq)
Trifluoroacetic Acid
Reflux (72°C)
48 h
> 95%
64%
Excellent
NBS (2.0 eq)
Trifluoroacetic Acid
Reflux (72°C)
48 h
100%
40%
Poor (Over-bromination)
Process Visualizations
Electrophilic Aromatic Substitution (EAS) pathway for isoxazole bromination.
Diagnostic workflow for optimizing 4-bromo-5-phenylisoxazole bromination yield.
References
Title: Structure-Based Design of MptpB Inhibitors That Reduce Multidrug-Resistant Mycobacterium tuberculosis Survival and Infection Burden in Vivo
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Optimization
Technical Support Center: Purification of 4-Bromo-5-phenylisoxazole Crude Products
Welcome to the technical support center for the purification of 4-bromo-5-phenylisoxazole and its derivatives (e.g., methyl 4-bromo-5-phenylisoxazole-3-carboxylate). The bromination of 5-phenylisoxazole derivatives using...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of 4-bromo-5-phenylisoxazole and its derivatives (e.g., methyl 4-bromo-5-phenylisoxazole-3-carboxylate). The bromination of 5-phenylisoxazole derivatives using N-bromosuccinimide (NBS) in trifluoroacetic acid (TFA) is a highly efficient synthetic route[1]. However, isolating the target core from succinimide byproducts, unreacted starting material, and polybrominated impurities requires precise, causality-driven purification strategies.
Purification Decision Matrix
Decision workflow for purifying 4-bromo-5-phenylisoxazole crude mixtures.
Troubleshooting Guides & FAQs
Q1: After bromination with NBS in TFA, my crude product is a sticky residue rather than a solid. How do I remove the succinimide byproduct and induce precipitation?
Expertise & Causality:
During the bromination of methyl 5-phenylisoxazole-3-carboxylate, NBS is reduced to succinimide. TFA acts as a strong acid solvent. If the solvent is simply evaporated under reduced pressure, the highly polar succinimide and residual TFA prevent the lipophilic isoxazole from crystallizing, resulting in an oil. Because succinimide is highly soluble in water and the brominated isoxazole is highly hydrophobic, an aggressive aqueous quench is the most effective primary purification step[1].
Self-Validating Protocol (Aqueous Quench):
Cooling: Allow the TFA reaction mixture (typically refluxed for 48 h) to cool completely to room temperature.
Quenching: Pour the mixture slowly onto a 10-fold volume of crushed ice while stirring vigorously. The ice neutralizes the thermal energy of dilution and forces the hydrophobic product to crash out of solution[1].
Filtration: Filter the resulting white or pale-yellow precipitate under vacuum using a Büchner funnel.
Washing: Wash the filter cake with copious amounts of ice-cold distilled water to remove all traces of succinimide and TFA.
Validation: Test the pH of the filtrate; continue washing until the pH is neutral (~7.0). Dry the solid under a high vacuum to yield the crude product.
Q2: I have isolated the crude solid, but TLC shows unreacted starting material. What is the optimal recrystallization protocol?
Expertise & Causality:
Recrystallization relies on differential solubility at varying temperatures. 4-Bromo-5-phenylisoxazole derivatives are highly soluble in polar aprotic solvents and moderately soluble in non-polar solvents. A solvent system of light petroleum (non-polar) with a trace amount of ethyl acetate (polar) creates a steep solubility curve. The 100:1 (v/v) light petroleum:EtOAc ratio ensures the brominated product dissolves at boiling but crystallizes rapidly upon cooling, leaving the slightly more polar unreacted starting material in the mother liquor[1].
Self-Validating Protocol (Recrystallization):
Dissolution: Transfer the dried crude solid to a round-bottom flask. Add the minimum amount of boiling light petroleum:EtOAc (100:1 v/v) required to completely dissolve the solid[1].
Hot Filtration: If insoluble dark particulates remain, perform a rapid hot gravity filtration through fluted filter paper.
Crystallization: Allow the solution to cool slowly to room temperature undisturbed to form large, pure crystals. Once at room temperature, transfer the flask to an ice bath (0–4 °C) for 1 hour to maximize yield.
Isolation: Vacuum filter the crystals and wash with a minimal volume of ice-cold light petroleum.
Validation: Determine the melting point (e.g., pure methyl 4-bromo-5-phenylisoxazole-3-carboxylate melts sharply). Verify via
H NMR by confirming the disappearance of the C4-H isoxazole proton singlet (typically around 7.0-7.2 ppm in the unbrominated precursor).
Q3: Recrystallization failed to remove a closely eluting impurity. How should I set up flash column chromatography for this compound?
Expertise & Causality:
When the starting material and the brominated product co-crystallize, chromatographic separation is required. The addition of the bromine atom at the 4-position increases the lipophilicity and steric bulk of the isoxazole ring compared to the unbrominated precursor. Therefore, the 4-bromo derivative will elute faster (higher Rf) on normal-phase silica gel. Using a low-polarity eluent like Hexane:Ethyl Acetate (5:1) provides the necessary theoretical plates to resolve these peaks[2].
Self-Validating Protocol (Flash Chromatography):
Preparation: Pack a column with silica gel (230-400 mesh) using Hexane as the solvent.
Loading: Dissolve the crude mixture in a minimum volume of dichloromethane (DCM). Add a small amount of silica gel, evaporate the DCM under reduced pressure to create a dry powder, and load this evenly onto the top of the column bed.
Elution: Elute using an isocratic gradient of Hexane:Ethyl Acetate (5:1 v/v)[2].
Fraction Collection: Collect fractions and monitor via TLC (UV active at 254 nm). The brominated product will be the first major UV-active spot to elute.
Validation: Pool fractions containing the pure higher-Rf spot. Evaporate the solvent under reduced pressure to yield the pure white solid.
Quantitative Comparison of Purification Methods
The following table summarizes the expected outcomes for each purification phase when processing 4-bromo-5-phenylisoxazole derivatives.
Purification Method
Optimal Scale
Typical Yield Recovery
Purity Achieved
Time Required
Primary Impurity Removed
Aqueous Ice Quench
> 100 mg
85 - 95%
70 - 80%
1 hour
Succinimide, TFA
Recrystallization
> 1 g
60 - 75%
> 95%
4 - 12 hours
Trace SM, color bodies
Flash Chromatography
< 2 g
70 - 85%
> 98%
2 - 4 hours
Co-eluting SM, isomers
Note: Yields are based on standard recoveries for methyl 4-bromo-5-phenylisoxazole-3-carboxylate synthesis workflows.
References
Source: Journal of Medicinal Chemistry / PMC (nih.gov)
Source: The Journal of Physical Chemistry A - ACS Publications (acs.org)
overcoming steric hindrance in 4-bromo-5-phenylisoxazole reactions
Topic: Overcoming Steric Hindrance in 4-Bromo-5-phenylisoxazole Cross-Coupling Reactions Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Welcome to the Technical Support Center. Fu...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Overcoming Steric Hindrance in 4-Bromo-5-phenylisoxazole Cross-Coupling Reactions
Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists
Welcome to the Technical Support Center. Functionalizing the C4 position of 5-phenylisoxazoles presents a notorious synthetic bottleneck. The adjacent phenyl ring creates a severe steric shield around the C4-halogen bond, frequently stalling palladium-catalyzed cross-coupling reactions at the oxidative addition or transmetalation stages[1]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to overcome these barriers.
Diagnostic Knowledge Base: The Steric Challenge
To solve poor yields in 4-bromo-5-phenylisoxazole couplings, we must first understand the causality of the failure. The 5-phenyl substituent does not sit perfectly coplanar with the isoxazole ring due to allylic-strain-like repulsion with the C4 substituent. Instead, it adopts a twisted conformation. This structural geometry creates a "steric umbrella" over the C4-bromine bond.
When utilizing standard palladium catalysts (e.g.,
), the bulky, rigid triphenylphosphine ligands prevent the palladium center from closely approaching the C-Br bond[2]. Consequently, the activation energy required for the oxidative addition of Pd(0) into the C-Br bond becomes prohibitively high, leading to catalyst deactivation and unreacted starting material.
Logic tree for overcoming steric clash during oxidative addition at the C4 position.
Troubleshooting & FAQs
Q: My Suzuki-Miyaura coupling of 4-bromo-5-phenylisoxazole with an arylboronic acid yields mostly unreacted starting material. How do I force the oxidative addition?A: The failure is mechanistic: rigid ligands cannot navigate the steric bulk of the 5-phenyl group[2]. Switch from
to a catalyst system utilizing dialkylbiarylphosphine ligands (Buchwald ligands) such as SPhos or XPhos[3]. The electron-rich dicyclohexylphosphine moiety dramatically increases the electron density at the palladium center, accelerating oxidative addition. Simultaneously, the flexible biaryl backbone stabilizes the highly active, monoligated Pd(0) intermediate, allowing it to slip past the 5-phenyl steric shield.
Q: I am observing significant protodeboronation of my boronic acid instead of the cross-coupled product. What is the cause and solution?A: Protodeboronation outcompetes transmetalation when the transmetalation step is sterically hindered, especially under aqueous basic conditions[3]. To suppress this side reaction:
Change the Boron Source: Upgrade from a standard boronic acid to a more robust pinacol ester (BPin) or a potassium trifluoroborate salt (
).
Modify the Base/Solvent: Aqueous
exacerbates protodeboronation. Switch to anhydrous, finely milled or in a non-polar solvent like toluene or 1,4-dioxane.
Kinetic Control: Utilize microwave irradiation to rapidly push the reaction past the transmetalation transition state before unimolecular decomposition of the boronic acid can occur.
Q: Are there alternative cross-coupling strategies if Suzuki-Miyaura continues to fail due to extreme hindrance?A: Yes. The Stille coupling is highly effective for sterically encumbered isoxazoles because organostannanes undergo transmetalation via a different transition state that is less sensitive to steric crowding and immune to protodeboronation[4]. While toxicity is a concern, utilizing a vinyl or aryltributylstannane with
and often succeeds where Suzuki fails.
Quantitative Optimization Data
The following table summarizes the causal relationship between ligand architecture, reaction conditions, and coupling efficiency for highly hindered 4-bromoisoxazoles.
Catalyst / Ligand System
Base / Solvent
Temp / Time
Conversion
Mechanistic Observation
(5 mol%)
/ DMF:
90°C, 12h
< 20%
Steric clash prevents Pd(0) insertion; high starting material recovery[2].
(5 mol%)
/ Dioxane
100°C, 12h
~ 45%
Bidentate rigidity restricts the geometry required for transmetalation.
This protocol utilizes an anhydrous Buchwald-type system, specifically designed to be a self-validating workflow. The visual cues (color changes) confirm the generation of the active catalytic species, ensuring trustworthiness in the procedure.
System Purge: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the 4-bromo-5-phenylisoxazole, arylboronic ester, and finely ground
. Seal the tube with a septum and subject it to three cycles of high vacuum followed by argon backfilling.
Catalyst Loading: In a separate, argon-purged vial, dissolve
and SPhos in 1.0 mL of degassed toluene. Stir at room temperature for 5 minutes.
Self-Validation Check: The solution will transition from a dark red/brown to a pale yellow or orange. This color shift confirms the reduction of Pd(II) to the active, monoligated Pd(0)-SPhos species.
Reagent Integration: Add the remaining 4.0 mL of degassed toluene to the Schlenk tube containing the substrates. Using a syringe, transfer the pre-activated catalyst solution into the Schlenk tube.
Thermal Activation: Replace the septum with a Teflon screw cap under a positive flow of argon. Seal tightly and submerge the tube in a pre-heated oil bath at 110°C. Stir vigorously (800 rpm) for 4 to 6 hours.
In-Process Control: After 4 hours, cool the reaction slightly and sample 10 µL for TLC or LCMS analysis. The disappearance of the UV-active 4-bromo-5-phenylisoxazole spot confirms successful oxidative addition and coupling.
Workup & Isolation: Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the organic filtrate with water, then brine. Dry over anhydrous
, concentrate under reduced pressure, and purify via silica gel flash chromatography.
Step-by-step workflow for the optimized Suzuki-Miyaura cross-coupling protocol.
References
Structure-Based Design of MptpB Inhibitors That Reduce Multidrug-Resistant Mycobacterium tuberculosis Survival and Infection Burden in Vivo
Source: Journal of Medicinal Chemistry - ACS Publications
URL:[Link][2]
Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor
Source: PubMed Central (PMC)
URL:[Link][1]
Palladium-Catalyzed Cross-Couplings by C–O Bond Activation
Source: PubMed Central (PMC)
URL:[Link][3]
removing regioisomers during 4-bromo-5-phenylisoxazole synthesis
Technical Support Center: Troubleshooting 4-Bromo-5-phenylisoxazole Synthesis Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, you know that the isoxazole scaffold i...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting 4-Bromo-5-phenylisoxazole Synthesis
Welcome to the Application Scientist Support Portal.
As researchers and drug development professionals, you know that the isoxazole scaffold is a privileged pharmacophore. However, synthesizing 4-bromo-5-phenylisoxazole often presents a critical bottleneck: the formation and carry-over of regioisomers (specifically, the 3-phenylisoxazole derivative) and bromination side-products.
This guide provides field-proven insights, root-cause analyses, and self-validating protocols to ensure high-fidelity synthesis and purification.
I. Mechanistic Workflow & Regioisomer Divergence
Caption: Workflow for the synthesis, regioisomer separation, and bromination of 5-phenylisoxazole.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I obtaining a mixture of 3-phenyl and 5-phenylisoxazole during the initial cyclization?Root Cause Analysis: When utilizing asymmetric 1,3-dicarbonyls (like 1-phenyl-1,3-butanedione) with hydroxylamine, the two nucleophilic sites of hydroxylamine (the nitrogen and the oxygen) compete for the two non-equivalent electrophilic carbonyl carbons. Because the steric and electronic differentiation between these two carbonyls is often insufficient to dictate a single pathway, a mixture of 3-phenylisoxazole and 5-phenylisoxazole regioisomers is formed.
Scientist's Recommendation: To establish a self-validating system, run an LC-MS or 1H NMR on the crude mixture. The C4 proton of the 5-phenyl isomer typically resonates slightly upfield compared to the 3-phenyl isomer due to the anisotropic effects of the adjacent phenyl ring.
Q2: How can I completely bypass the formation of the 3-phenylisoxazole regioisomer?Root Cause Analysis: Prevention is superior to separation. By switching your starting material to an enaminone—such as 3-(dimethylamino)-1-phenylprop-2-en-1-one—you alter the reaction mechanics [2]. The highly nucleophilic nitrogen of hydroxylamine selectively undergoes a Michael-type addition at the
-carbon, displacing the dimethylamine leaving group. Subsequent intramolecular attack by the oxygen on the carbonyl yields exclusively the 5-phenylisoxazole.
Scientist's Recommendation: Adopt the regioselective enaminone protocol (detailed in Section IV) to eliminate the need for complex chromatographic separation.
Q3: If I must proceed with a mixed cyclization, what is the most effective method for separating the regioisomers?Root Cause Analysis: 3-Phenylisoxazole and 5-phenylisoxazole have similar molecular weights but differ slightly in their dipole moments. The 3-phenyl regioisomer generally exhibits slightly higher polarity due to the proximity of the phenyl ring to the electronegative nitrogen atom.
Scientist's Recommendation: Normal-phase silica gel chromatography is highly effective. A gradient elution starting with 100% hexanes and slowly increasing to 95:5 Hexanes:Ethyl Acetate provides baseline resolution.
Q4: During the bromination step to form 4-bromo-5-phenylisoxazole, I observe multiple side products. Are these brominated regioisomers?Root Cause Analysis: Electrophilic aromatic substitution on the isoxazole ring is highly regioselective for the C4 position. The C3 and C5 positions are adjacent to the electronegative nitrogen and oxygen atoms, making them highly electron-deficient [3]. Therefore, bromination at C3 or C5 is highly improbable. The side products you observe are likely over-brominated species (e.g., radical bromination at the alkyl/aryl substituents) caused by excess N-bromosuccinimide (NBS) or high temperatures.
Scientist's Recommendation: Strictly control the equivalents of NBS (1.05 to 1.1 eq) and avoid radical initiators (e.g., light, peroxides). Use Trifluoroacetic Acid (TFA) as the solvent to stabilize the electrophilic intermediate and suppress radical pathways [1].
III. Quantitative Data: Separation & Synthesis Strategies
To assist in your experimental design, the following table summarizes the quantitative metrics of various regioisomer management strategies.
Strategy
Target Yield (%)
Regioisomer Ratio (5-Ph : 3-Ph)
Scalability
Key Advantage
Standard Diketone Cyclization
45 - 55%
~ 1.2 : 1.0
High
Uses inexpensive, commercially available precursors.
Enaminone Regioselective Synthesis
84 - 96%
> 99 : 1
Medium
Completely eliminates the need for downstream separation [2].
Silica Gel Chromatography
80 - 85% (Recovery)
N/A (Yields pure 5-Ph)
Low
Ideal for rescuing mixed batches at the lab scale.
Selective Crystallization
60 - 70% (Recovery)
> 95 : 5
High
Best for large-scale manufacturing; requires solvent screening.
IV. Detailed Experimental Protocols
As a Senior Application Scientist, I mandate that protocols be treated as self-validating systems. Monitor the specified checkpoints to ensure the integrity of the workflow.
Protocol A: Regioselective Synthesis of 5-Phenylisoxazole
Objective: Synthesize the 5-phenylisoxazole core without generating the 3-phenyl regioisomer.
Preparation: In a 250 mL round-bottom flask, dissolve 3-(dimethylamino)-1-phenylprop-2-en-1-one (10.0 mmol) in 50 mL of absolute ethanol.
Reagent Addition: Add hydroxylamine hydrochloride (12.0 mmol) and sodium acetate (12.0 mmol) to the solution. Causality: Sodium acetate acts as a buffer to release the free hydroxylamine base without making the solution too alkaline, which could otherwise degrade the starting material.
Reaction: Stir the mixture at reflux (approx. 80 °C) for 2 to 4 hours.
Validation Checkpoint: Monitor by TLC (Hexanes:EtOAc 8:2). The starting enaminone is highly UV-active and polar; its complete disappearance indicates reaction completion.
Workup: Cool to room temperature, concentrate the ethanol in vacuo, and partition the residue between Ethyl Acetate (50 mL) and Water (50 mL). Wash the organic layer with brine, dry over anhydrous
, and evaporate to yield pure 5-phenylisoxazole.
Protocol B: Electrophilic Bromination to 4-Bromo-5-phenylisoxazole
Objective: Regioselectively brominate the C4 position while suppressing radical side-reactions.
Preparation: Dissolve the purified 5-phenylisoxazole (5.0 mmol) in 15 mL of Trifluoroacetic Acid (TFA) in a 50 mL flask equipped with a reflux condenser [1].
Bromination: Add N-Bromosuccinimide (NBS) (5.25 mmol, 1.05 eq) portion-wise at room temperature. Causality: Using a slight excess ensures complete conversion, while avoiding a large excess prevents radical polybromination. TFA enhances the electrophilicity of the bromine atom.
Reaction: Heat the solution to reflux (approx. 70-75 °C) and stir for 16 to 48 hours [1].
Validation Checkpoint: Analyze via LC-MS. The product will show a distinct M and M+2 isotopic pattern (1:1 ratio) characteristic of a single bromine atom.
Workup: Cool the mixture to room temperature and pour it onto 50 g of crushed ice. The product typically precipitates as a white to off-white solid. Filter the precipitate, wash with cold water, and recrystallize from light petroleum ether:EtOAc (100:1 v/v) to afford pure 4-bromo-5-phenylisoxazole [1].
V. References
Structure-Based Design of MptpB Inhibitors That Reduce Multidrug-Resistant Mycobacterium tuberculosis Survival and Infection Burden in Vivo
Source: nih.gov
URL:
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches
Source: nih.gov
URL:
Technical Support Center: Scaling Up the Synthesis of 4-Methyl-5-phenylisoxazole
Source: benchchem.com
URL:
Troubleshooting
Technical Support Center: Strategies for Solubilizing 4-bromo-5-phenylisoxazole in Aqueous Media
Introduction: Welcome to the technical support center for 4-bromo-5-phenylisoxazole. As researchers and drug development professionals, you are aware that the physicochemical properties of a compound are critical to its...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction:
Welcome to the technical support center for 4-bromo-5-phenylisoxazole. As researchers and drug development professionals, you are aware that the physicochemical properties of a compound are critical to its successful application. 4-bromo-5-phenylisoxazole, a member of the isoxazole class of heterocyclic compounds, presents a significant formulation challenge due to its inherent structural characteristics.[1][2] This guide provides a comprehensive, experience-driven framework for diagnosing and solving solubility issues with this compound in aqueous media, ensuring your experimental outcomes are both reliable and reproducible.
Part 1: Frequently Asked Questions - Understanding the Core Problem
This section addresses the fundamental questions regarding the solubility of 4-bromo-5-phenylisoxazole.
Q1: Why is 4-bromo-5-phenylisoxazole expected to have poor aqueous solubility?
A: The low aqueous solubility is predicted by its molecular structure. The compound is predominantly non-polar due to the presence of a phenyl group and a bromine atom. These hydrophobic moieties lead to unfavorable interactions with the highly polar, hydrogen-bonded network of water. Compounds with similar isoxazole backbones and lipophilic substituents are known to have low water solubility (Log S values often less than -4), classifying them as poorly soluble.[3] Such molecules are often described as "grease ball" or "brick dust" types, where significant energy is required to break the crystal lattice and solvate the molecule.[4]
Q2: What are the essential first steps before attempting to solubilize this compound?
A: Before selecting a solubilization strategy, it is crucial to perform a preliminary characterization of your compound batch. The first step is to determine its baseline solubility in your primary aqueous medium (e.g., phosphate-buffered saline pH 7.4). This provides a quantitative starting point. We recommend a standardized method like the shake-flask protocol for an accurate thermodynamic solubility measurement.[5] Concurrently, you should assess the compound's purity via HPLC and confirm its solid-state form (e.g., crystallinity) using techniques like X-Ray Powder Diffraction (XRPD), as different polymorphs can exhibit different solubilities.[5][6]
Q3: What is a logical workflow for tackling a solubility problem like this?
A: A systematic, tiered approach is most effective. Start with the simplest methods (co-solvents) and progress to more complex formulations (surfactants, cyclodextrins) only if necessary. This conserves resources and avoids introducing complex excipients that might interfere with your downstream assays. The workflow below illustrates this logical progression.
Caption: A systematic workflow for addressing solubility challenges.
Part 2: Troubleshooting Guides & Detailed Protocols
This section provides in-depth, question-and-answer-based guides for the most common and effective solubilization techniques.
Co-Solvency: The First Line of Attack
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the medium.[7][8] This polarity reduction lowers the energy penalty for solvating a hydrophobic compound like 4-bromo-5-phenylisoxazole.[]
Q: Which co-solvent should I start with?
A: Dimethyl sulfoxide (DMSO) is the most common starting point due to its strong solubilizing power for a wide range of organic compounds. However, it can be toxic to cells at concentrations above 0.5-1%. Ethanol is a less toxic alternative often suitable for in vivo studies. For other applications, Propylene Glycol (PG) and Polyethylene Glycol 400 (PEG 400) are excellent choices.[10] The selection should be guided by the tolerance of your experimental system.
Co-Solvent
Common Starting Conc. (v/v)
Pros
Cons
DMSO
< 1%
High solubilizing power
Potential for cytotoxicity; can cause compound precipitation upon dilution
Ethanol (EtOH)
1-5%
Biologically compatible; less toxic than DMSO
Lower solubilizing power for highly non-polar compounds
Propylene Glycol
1-10%
Low toxicity; good solvent for many drugs
Higher viscosity
PEG 400
1-20%
Very low toxicity; used in approved formulations[10]
Can be viscous; may affect some biological assays
Q: My compound precipitates when I dilute my DMSO stock solution into my aqueous buffer. What should I do?
A: This is a classic problem known as "crashing out" and occurs when the compound's concentration exceeds its solubility in the final aqueous/co-solvent mixture. Here are several troubleshooting steps:
Lower the Stock Concentration: Prepare a less concentrated stock solution in DMSO (e.g., go from 50 mM to 10 mM). This will result in a lower final DMSO percentage when you dilute to your target concentration.
Increase the Final Co-solvent Percentage: If your assay allows, increase the final concentration of the co-solvent in the aqueous medium. For example, move from 0.5% DMSO to 1% or 2%.
Change the Method of Addition: Add the DMSO stock to your buffer dropwise while vortexing vigorously. This rapid mixing can prevent localized supersaturation where precipitation initiates.
Consider a Different Co-solvent: The compound may have a higher solubility in a binary solvent mixture.[11] Try preparing your stock in a mixture like 50:50 DMSO:Ethanol.
Protocol 2.1.1: Solubilization using a Co-solvent
Prepare a high-concentration stock solution (e.g., 10-50 mM) of 4-bromo-5-phenylisoxazole in 100% DMSO.
Gently warm the solution (to 30-37°C) and sonicate for 5-10 minutes to ensure complete dissolution.
Visually inspect for any remaining solid particles. If present, filter the stock solution through a 0.22 µm PTFE (Teflon) syringe filter.
To prepare the final working solution, calculate the volume of stock needed. Ensure the final co-solvent concentration remains within the limits tolerated by your assay (e.g., <1% DMSO).
Add the calculated volume of the stock solution to the pre-warmed (37°C) aqueous buffer while vortexing to facilitate rapid dispersion.
Visually inspect the final solution for any signs of precipitation or cloudiness.
Surfactant-Mediated Solubilization
Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[12] The hydrophobic core of these micelles can encapsulate non-polar compounds, effectively "dissolving" them in the aqueous medium.[13]
Q: When are surfactants a better choice than co-solvents?
A: Surfactants are preferred when:
The required co-solvent concentration is toxic or disruptive to your experimental system.
The compound's solubility in acceptable co-solvent levels is still insufficient.
You need to achieve a higher final concentration of the compound than co-solvents allow.
Q: Which surfactant should I use?
A: For most biological research, non-ionic surfactants are the best choice due to their low toxicity and minimal interference with protein structures.[14][15]
Polysorbate 80 (Tween® 80): A very common and effective solubilizing agent used in many pharmaceutical formulations.
Pluronic® F-68 or F-127: Block co-polymers that are also widely used and known for their low biological toxicity.
Protocol 2.2.1: Solubilization using a Non-Ionic Surfactant
Prepare a stock solution of the surfactant (e.g., 10% w/v Tween® 80) in water.
Prepare your desired aqueous buffer. Add the surfactant stock to the buffer to achieve a final concentration well above its CMC (e.g., 0.1% - 1% Tween® 80).
Weigh out the solid 4-bromo-5-phenylisoxazole and add it directly to the surfactant-containing buffer.
Agitate the mixture (e.g., on a rotating mixer or shaker) at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to allow for micellar equilibration.
After equilibration, centrifuge the sample at high speed (e.g., >14,000 x g) for 20-30 minutes to pellet any undissolved compound.
Carefully collect the supernatant. This is your saturated solution. The concentration can be determined via a validated analytical method (e.g., HPLC-UV).
Cyclodextrin Inclusion Complexation
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) central cavity.[16][17] They can encapsulate poorly soluble "guest" molecules, like 4-bromo-5-phenylisoxazole, forming a more water-soluble inclusion complex.[18][19]
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.
Q: Which cyclodextrin is the best to start with?
A:Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the recommended starting point. It has significantly higher aqueous solubility and a better safety profile compared to the parent β-cyclodextrin, making it suitable for a wide range of applications, including parenteral formulations.[16]
Q: How do I know if a complex has formed?
A: The most direct evidence is a significant increase in the compound's apparent solubility in the presence of the cyclodextrin. This is typically assessed by creating a "phase solubility diagram." This involves measuring the total dissolved concentration of your compound in solutions with increasing concentrations of cyclodextrin. A linear increase in solubility with CD concentration is indicative of 1:1 complex formation.
Protocol 2.3.1: Phase Solubility & Complexation with HP-β-CD
Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 15, 20% w/v).
Add an excess amount of solid 4-bromo-5-phenylisoxazole to vials containing each HP-β-CD solution. Ensure solid is visible in each vial.
Seal the vials and place them on a rotary shaker in a temperature-controlled environment (e.g., 25°C) for 48-72 hours to reach equilibrium.
After equilibration, filter each sample through a 0.22 µm filter to remove undissolved solid.
Quantify the concentration of 4-bromo-5-phenylisoxazole in each filtrate using a validated HPLC method.
Plot the total drug concentration (Y-axis) against the HP-β-CD concentration (X-axis). The slope of this line can be used to determine the binding constant and stoichiometry of the complex.
Part 3: Standardized Protocol for Thermodynamic Solubility
For scientific rigor, it is essential to use a standardized, reproducible method for determining solubility. The shake-flask method is the gold standard for measuring thermodynamic (equilibrium) solubility.[5]
Protocol 3.1: Thermodynamic Solubility by Shake-Flask Method
Preparation: Add an excess amount of solid 4-bromo-5-phenylisoxazole to a glass vial containing a known volume of the desired aqueous medium (e.g., pH 7.4 PBS). "Excess" means enough solid should remain visible at the end of the experiment.
Equilibration: Seal the vial and place it in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for at least 48 hours. This duration is critical to ensure the system reaches equilibrium.
Phase Separation: After incubation, allow the suspension to settle. To separate the dissolved fraction from the solid, centrifuge the sample at high speed (>14,000 x g) for 30 minutes.[5]
Sampling: Carefully withdraw a known volume of the clear supernatant. Be cautious not to disturb the solid pellet.
Quantification: Dilute the supernatant appropriately and determine the concentration of 4-bromo-5-phenylisoxazole using a validated, stability-indicating analytical method such as HPLC-UV or LC-MS/MS.[5]
Solid-State Analysis: Recover the remaining solid from the vial and analyze it (e.g., by XRPD) to confirm that no phase change or degradation occurred during the experiment.[5]
References
Pawar, J., & Fule, R. (2018). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. [Link]
Mihalca, A. M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]
Williams, H. D., et al. (2017). Improving the Water Solubility of Poorly Soluble Drugs. Basicmedical Key. [Link]
Vemula, V. R. (2015). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]
Garrido, B., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]
Muñoz-García, J. C., et al. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. MDPI. [Link]
Singh, A., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
Unknown Author. (n.d.). Cosolvent. Google Arts & Culture.
Patel, H., & Shah, V. (2023). Improving Bioavailability and Solubility of Poorly Soluble Drugs- A systematic review. Innovare Academic Sciences. [Link]
Zeb, A., et al. (2021). Lipophilicity and water solubility of Isoxazole derivatives computed by... ResearchGate. [Link]
Wimmer, R. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. [Link]
Unknown Author. (n.d.). Determination of Solubility by Gravimetric Method. Pharma Rocks. [Link]
Al-Bayati, M. A. A. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI. [Link]
Singh, M., et al. (2010). Cyclodextrins in delivery systems: Applications. PMC. [Link]
Zhang, Y., et al. (2019). Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures. ACS Publications. [Link]
Nema, S., & Ludwig, J. D. (Eds.). (2019). Cosolvent – Knowledge and References. Taylor & Francis. [Link]
Kumar, M., et al. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. ManTech Publications. [Link]
Unknown Author. (2024). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. [Link]
Unknown Author. (2024). pH adjustment: Significance and symbolism. The B-Case. [Link]
Mirgorod, Y. A., & Grishina, E. P. (2020). Hydrotropes: Solubilization of nonpolar compounds and modification of surfactant solutions. ResearchGate. [Link]
Beig, A., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]
Unknown Author. (2023). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Ascendia Pharma. [Link]
Shalaby, H. (2003). A Simple Method for Determination of Solubility in the First-Year Laboratory. ACS Publications. [Link]
Unknown Author. (2021). How does surfactant affect solubility of relatively non polar substance? Quora. [Link]
Dev, S., et al. (2023). Enhancing the Solubility of Poorly Soluble Drugs. Asian Journal of Pharmaceutical Research. [Link]
Unknown Author. (n.d.). Introduction to Common Non-ionic Surfactants. Guangdong Huana Chemistry Co., Ltd. [Link]
Unknown Author. (2023). What are the effects of surfactants on the solubilization of hydrophobic substances? Blog. [Link]
Acosta, E. (2021). Non-Ionic Surfactants. MDPI. [Link]
Chigurupati, S., et al. (2016). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]
Technical Support Center: Scale-Up of 4-Bromo-5-Phenylisoxazole Production
Introduction: This technical guide is designed for researchers, chemists, and process development professionals navigating the complexities of scaling the synthesis of 4-bromo-5-phenylisoxazole. Moving from bench-scale d...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: This technical guide is designed for researchers, chemists, and process development professionals navigating the complexities of scaling the synthesis of 4-bromo-5-phenylisoxazole. Moving from bench-scale discovery to pilot or manufacturing scale introduces significant challenges in reaction control, safety, and purification. This document provides a structured, question-and-answer-based approach to troubleshoot common issues, grounded in established chemical principles and process safety management.
Section 1: Recommended Synthetic Route for Scale-Up
The selection of a synthetic route is the most critical decision for a successful scale-up campaign. The ideal route should be robust, utilize readily available and cost-effective starting materials, and, most importantly, be amenable to control in large-scale reactors.
Q1: What is the most reliable and scalable synthetic pathway to 4-bromo-5-phenylisoxazole?
A1: While several routes to substituted isoxazoles exist, a two-step sequence starting from widely available materials is highly recommended for its control and predictability at scale. This pathway involves:
Synthesis of the Intermediate: Formation of 5-phenylisoxazole-4-carboxylic acid.
Brominative Decarboxylation: Introduction of the bromine atom at the 4-position with concurrent removal of the carboxylic acid group.
This approach is generally superior to the direct bromination of 5-phenylisoxazole, which can suffer from poor regioselectivity and the formation of di-brominated species that are difficult to remove. The carboxylic acid intermediate effectively "protects" the 4-position, allowing for a clean and high-yielding transformation.
Workflow for Recommended Synthesis
Caption: Decision-making flowchart for addressing common scale-up synthesis problems.
Section 3: Troubleshooting Work-Up and Purification
Efficiently isolating and purifying kilograms of product requires a different mindset and methodology than bench-scale chromatography.
Q4: My crude product is an oil or fails to crystallize effectively at a large scale. What are the best strategies for isolation?
A4: "Oiling out" is a common problem when scaling up crystallizations. It often indicates that the solution has become supersaturated too quickly or that impurities are inhibiting crystal lattice formation.
[1]
Strategies for Robust Crystallization:
Solvent Screening: This is the most critical step. A thorough screening for a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below is essential.
[2]2. Controlled Cooling: Avoid "crash cooling" by placing the hot solution directly into an ice bath. A slow, linear cooling ramp allows for the formation of larger, purer crystals.
Seeding: Introduce a small amount of pure, crystalline product to the supersaturated solution to encourage nucleation and control crystal growth.
Anti-Solvent Addition: If a single solvent is not effective, consider an anti-solvent strategy. The crude product is dissolved in a solvent in which it is soluble, and then an "anti-solvent" (in which the product is insoluble) is slowly added to induce precipitation.
Optimize Extraction: Ensure the preceding aqueous washes are effective. Adjusting the pH of the aqueous layer can maximize the partitioning of the product into the organic layer and remove acidic or basic impurities that might inhibit crystallization.
[2]
Q5: Column chromatography is not a viable option for purification at a multi-kilogram scale. What is the best alternative?
A5: Recrystallization is the industry-standard method for purifying large quantities of solid compounds. [2]If the impurity profile is challenging, a series of optimized extractions followed by a robust recrystallization is the preferred path.
Table 1: Comparison of Large-Scale Purification Techniques
Technique
Pros
Cons
Best For
Recrystallization
Highly scalable, cost-effective, can yield very high purity. [2]
Requires significant development, potential for yield loss in mother liquor.
Solid products with moderate to good crystallinity.
Distillation
Effective for removing non-volatile impurities.
Only applicable to thermally stable, volatile compounds.
Very expensive, high solvent consumption, not truly "large scale".
High-value products at a moderate scale (hundreds of grams).
Slurry Wash
Simple, fast, good for removing surface impurities.
Less effective than full recrystallization for occluded impurities.
A final polishing step or removing residual solvent.
Section 4: Safety Considerations for Scale-Up
Q6: Beyond the thermal hazards of the bromination, what are the key safety concerns I need to address?
A6: Handling large quantities of any chemical introduces new risks. For this process, the primary concerns are the handling of the brominating agent and the management of byproducts.
Reagent Handling: Bromine is a highly corrosive and toxic substance that can cause severe burns. [3]It is also a strong oxidant that can react violently with many materials. [3]NBS is a safer alternative but is not without hazards.
Engineering Controls: Always handle large quantities of bromine or NBS in a well-ventilated area, preferably a walk-in fume hood or a dedicated ventilated enclosure. [2]Use a closed system for transfers where possible. Ensure that all equipment, including pipes and gaskets, is compatible with bromine.
[4]* Byproduct Management (HBr): Bromination reactions often produce hydrogen bromide (HBr) as a byproduct. [5]HBr is a corrosive gas that needs to be properly managed.
Engineering Controls: The reactor should be vented to a scrubber system containing a caustic solution (e.g., sodium hydroxide) to neutralize the HBr gas before it is released.
Personal Protective Equipment (PPE): Full PPE is mandatory. This includes chemical-resistant gloves, flame-retardant lab coats, and safety goggles. For large-scale bromine transfers, a full-face respirator or a supplied-air hood is recommended.
[4]
References
Technical Support Center: Refining Work-up Procedures for Isoxazole Reactions - Benchchem.
Neighbouring group participation in isoxazole ring bromination. Part I. Spirobi-isoxazolines from 5-phenacyl-3-phenylisoxazole oxime - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
Troubleshooting guide for the synthesis of isoxazole deriv
Neighbouring group participation in isoxazole ring bromination. Part I. Spirobi-isoxazolines from 5-phenacyl-3-phenylisoxazole oxime - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/P19740000679.
Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole - Odinity.
Spirobi-isoxazolines f rorn 5-Phenacyl-3-phenylisoxazole Oxime - RSC Publishing.
Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction | Organic Process Research & Development - ACS Public
Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimiz
CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google P
A review of isoxazole biological activity and present synthetic techniques.
3-bromo-5-phenylisoxazole - 10557-74-1, C9H6BrNO, density, melting point, boiling point, structural formula, synthesis.
CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride - Google P
One-pot green synthesis of isoxazol-5(4H)
Grand challenges in chemical biology from the perspective of organic chemical synthesis.
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candid
One pot synthesis of 4,5-dibromo-3,6-diarylpyridazine
1H and 13C NMR interpretation of 4-bromo-5-phenylisoxazole
Title: Unambiguous Structural Elucidation of 4-Bromo-5-phenylisoxazole: A Comparative Guide to NMR Workflows Executive Summary Isoxazoles are privileged scaffolds in drug discovery, famously utilized in MptpB inhibitors...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Unambiguous Structural Elucidation of 4-Bromo-5-phenylisoxazole: A Comparative Guide to NMR Workflows
Executive Summary
Isoxazoles are privileged scaffolds in drug discovery, famously utilized in MptpB inhibitors targeting multidrug-resistant Mycobacterium tuberculosis[1]. During the synthesis of these therapeutics, regioselective functionalization—such as the bromination of the C4 position to yield 4-bromo-5-phenylisoxazole—is a critical intermediate step. Misassignment of the halogen position can lead to catastrophic failures in downstream Suzuki cross-coupling reactions[2]. This guide objectively compares standard 1D NMR against advanced 2D NMR workflows, alongside solvent system evaluations, providing a self-validating protocol for the exact structural elucidation of 4-bromo-5-phenylisoxazole.
Causality in Chemical Shifts: The Isoxazole Core
Before comparing analytical methodologies, we must establish the physical causality behind the molecule's NMR behavior.
H-3 Proton Deshielding: The nitrogen (N2) and oxygen (O1) atoms strongly withdraw electron density from the C3 position via inductive and resonance effects. Consequently, the isolated H-3 proton appears as a sharp singlet far downfield (~8.3–8.6 ppm)[3].
C-4 Heavy-Atom Effect: The introduction of bromine at C4 induces a diamagnetic shielding effect (the "heavy-atom effect"), shifting the C4 carbon significantly upfield (~95–100 ppm) compared to unsubstituted isoxazoles[4].
C-5 Electronegativity: Directly attached to the highly electronegative oxygen and the conjugated phenyl ring, C5 is the most deshielded carbon in the heterocyclic system (~165–170 ppm)[3].
Comparative Analysis: 1D vs. 2D NMR Workflows
While 1D NMR is the standard high-throughput tool, it relies heavily on empirical shift predictions. 2D NMR, conversely, provides a self-validating matrix of atomic connectivities.
Table 1: Performance Comparison of NMR Workflows for Isoxazole Elucidation
Analytical Feature
1D NMR (H & C)
2D NMR (HSQC & HMBC)
Throughput
High (< 15 mins)
Moderate (1–2 hours)
H-3 Assignment
Unambiguous (Sharp singlet)
Confirmed via direct HSQC correlation
C-4 Br Regiochemistry
Ambiguous (Relies on shift prediction)
Unambiguous (HMBC from H-3 to C-4)
Phenyl Ring Resolution
Overlapping multiplets
Resolved via COSY/HSQC mapping
System Trustworthiness
Low (Prone to misinterpretation)
High (Orthogonal, self-validating data)
Solvent System Comparison: CDCl
vs. DMSO-d
The choice of deuterated solvent dictates the resolution of the phenyl multiplets and the exact chemical shift of the highly polarized H-3 proton.
Table 2: Experimental Chemical Shift Comparison (Solvent Effects)
Nucleus / Position
Shift in CDCl (ppm)
Shift in DMSO-d (ppm)
Causality / Observation
H: H-3
~8.35 (s)
~8.65 (s)
Strong hydrogen bonding with DMSO deshields the acidic H-3.
H: Phenyl (o-)
7.95 - 8.05 (m)
7.85 - 7.95 (m)
Solvent polarity alters -stacking and solvation shells.
H: Phenyl (m,p-)
7.45 - 7.55 (m)
7.55 - 7.65 (m)
Superior multiplet resolution is achieved in CDCl.
C: C-3
~151.0
~152.5
Minimal solvent effect on the core heterocycle.
C: C-4 (C-Br)
~96.5
~95.0
The heavy-atom shielding effect remains constant.
C: C-5
~167.0
~168.5
Deshielded by the adjacent oxygen atom.
Experimental Protocol: A Self-Validating NMR System
To guarantee scientific integrity, the following step-by-step methodology establishes a closed-loop system where 1D hypotheses are rigorously proven by 2D correlations.
Step 1: Sample Preparation
Weigh 15–20 mg of highly pure 4-bromo-5-phenylisoxazole. Expert Insight: Ensure the sample is rigorously dried; residual water can obscure the phenyl multiplets and shift the H-3 signal.
Dissolve the compound in 0.6 mL of CDCl
containing 0.03% v/v TMS as an internal standard[1].
Transfer to a high-quality 5 mm NMR tube, ensuring a solvent column height of exactly 4 cm to optimize magnetic shimming.
Step 2: 1D Acquisition (Formulating the Hypothesis)
Acquire a standard
H NMR spectrum (400 MHz, 16 scans, relaxation delay s). Identify the isolated singlet >8.0 ppm as H-3.
Validation Check: The H-3 proton must correlate to a carbon around 151 ppm (C-3). Crucially, the C-4 carbon (~96 ppm) will show no HSQC cross-peaks, confirming it is a quaternary carbon substituted by the bromine atom.
Step 4: 2D HMBC (Long-Range Regiochemical Proof)
Execute a
H-C HMBC experiment (optimized for long-range coupling, Hz).
Validation Check: The H-3 proton will exhibit a strong 2-bond correlation (
) to C-4 (~96 ppm) and a 3-bond correlation () to C-5 (~167 ppm). This definitively locks the bromine at C-4 and the phenyl group at C-5, leaving no room for structural ambiguity.
Elucidation Workflow Visualization
Self-validating NMR workflow for the structural elucidation of 4-bromo-5-phenylisoxazole.
References
Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media, MDPI,[Link][3]
Structure-Based Design of MptpB Inhibitors That Reduce Multidrug-Resistant Mycobacterium tuberculosis Survival and Infection Burden in Vivo, ACS Publications,[Link][1]
Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance, FLORE, [Link][4]
Comparative Mass Spectrometry Analysis of 4-Bromo-5-phenylisoxazole: GC-EI-MS vs. LC-ESI-MS/MS
Executive Summary & Analytical Context 4-Bromo-5-phenylisoxazole is a highly versatile heterocyclic building block, prominently utilized in the synthesis of targeting multidrug-resistant Mycobacterium tuberculosis[1]. Du...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Analytical Context
4-Bromo-5-phenylisoxazole is a highly versatile heterocyclic building block, prominently utilized in the synthesis of targeting multidrug-resistant Mycobacterium tuberculosis[1]. During drug development and quality control, confirming the structural integrity and identifying process-related impurities of this intermediate is critical.
This guide provides an objective comparison between two primary analytical platforms—Gas Chromatography-Electron Impact MS (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem MS (LC-ESI-MS/MS) —evaluating their performance and fragmentation orthogonality for the structural elucidation of 4-bromo-5-phenylisoxazole. By understanding the mechanistic causality behind its fragmentation patterns, analytical scientists can select the optimal platform for their specific workflow.
Mechanistic Causality of Fragmentation
The fragmentation of 4-bromo-5-phenylisoxazole (Exact Mass: 222.96 Da for
Br) is governed by three structural features: the labile N-O bond of the isoxazole ring, the relatively weak C-Br bond, and the stable phenyl conjugation.
The Isotopic Signature (The Diagnostic Filter)
Bromine exists as two stable isotopes,
Br and Br, in a nearly 1:1 natural terrestrial abundance. Any intact precursor or fragment ion retaining the bromine atom will present as a distinct doublet separated by 2 m/z units. This serves as the primary diagnostic filter for identifying the halogenated core.
GC-EI-MS (Hard Ionization Causality)
At 70 eV, the molecule is stripped of an electron to form a radical cation ([M]
). The deposited energy vastly exceeds the molecule's ionization potential (~9-10 eV), driving two competing high-energy pathways:
Homolytic Cleavage : The C-Br bond breaks, expelling a bromine radical (Br
) to yield a highly stable, conjugated [M - Br] cation at m/z 144.
Isoxazole Rearrangement : The N-O bond, possessing the lowest bond dissociation energy in the ring, cleaves. This triggers a skeletal rearrangement leading to the, generating the [M - CO]
LC-ESI-MS/MS (Soft Ionization + CID Causality)
ESI generates a protonated molecule ([M+H]
) with minimal internal energy, preserving the precursor ion at m/z 224/226. Upon entering the collision cell, Argon gas induces Collision-Induced Dissociation (CID). The added proton typically localizes on the isoxazole nitrogen, further weakening the N-O bond. CID selectively drives heterolytic ring opening, bypassing the C-Br cleavage seen in EI. The dominant pathway results in the formation of the ([CHO]) at m/z 105, which subsequently loses CO to form the phenyl cation ([CH]) at m/z 77[3].
Fragmentation Pathway Visualization
Logical MS fragmentation pathways of 4-bromo-5-phenylisoxazole under EI and ESI-CID conditions.
Quantitative Data Comparison
Analytical Feature
GC-EI-MS (Hard Ionization)
LC-ESI-MS/MS (Soft Ionization + CID)
Primary Ion Formed
Radical Cation [M] (m/z 223/225)
Protonated Molecule [M+H] (m/z 224/226)
Isotopic Signature
Strong 1:1 doublet preserved in molecular ion
Strong 1:1 doublet preserved in precursor ion
Dominant Cleavage
Homolytic C-Br cleavage, Isoxazole rearrangement
Heterolytic N-O bond cleavage, Ring opening
Key Diagnostic Fragments
m/z 144 ([M - Br]), m/z 195/197 ([M - CO])
m/z 105 (Benzoyl cation), m/z 77 (Phenyl cation)
Primary Analytical Utility
Spectral library matching, confirmation of halogenation
Structural elucidation of functional groups, MRM quantitation
Self-Validating Experimental Protocols
To ensure data trustworthiness, the following methodologies incorporate built-in system suitability checks (self-validation) to guarantee that the observed fragmentation is a true reflection of the molecule and not an artifact of poor instrument calibration.
Protocol 1: GC-EI-MS Structural Profiling
System Suitability & Self-Validation : Prior to sample injection, execute an autotune using Perfluorotributylamine (PFTBA).
Causality: This validates mass axis calibration and ensures the electron multiplier is tuned to accurately reflect the 1:1 isotopic ratio of the bromine doublet without high-mass discrimination. If the m/z 69 to 219 ratio deviates by >20% from factory baselines, source cleaning is mandatory.
Sample Preparation : Dissolve 1.0 mg of 4-bromo-5-phenylisoxazole in 1.0 mL of anhydrous ethyl acetate.
Causality: Ethyl acetate provides complete solvation and avoids the halogenated background noise typical of dichloromethane, which could mask the target's isotopic signature.
Chromatographic Separation : Inject 1 µL (10:1 split ratio) onto a 30 m × 0.25 mm × 0.25 µm 5% phenyl-methylpolysiloxane (e.g., HP-5MS) column. Ramp the oven from 100°C (hold 1 min) to 280°C at a rate of 15°C/min.
Ionization & Acquisition : Set the source temperature to 230°C and electron energy to exactly 70 eV. Acquire data in full scan mode from m/z 50 to 300.
Protocol 2: LC-ESI-MS/MS Targeted Analysis
System Suitability & Self-Validation : Inject a 10 ng/mL reserpine standard and monitor the m/z 609.3 → 195.1 transition.
Causality: This built-in check validates ESI desolvation efficiency, capillary voltage stability, and collision cell gas pressure. Failure to achieve a signal-to-noise ratio >100:1 indicates source contamination or gas flow issues, invalidating subsequent runs.
Sample Preparation : Dilute the analyte to 1 µg/mL in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid.
Causality: Formic acid lowers the pH, providing the excess protons required to drive the equilibrium toward the [M+H]
state, thereby maximizing ESI positive mode sensitivity.
Chromatographic Separation : Utilize a 2.1 × 50 mm C18 column (1.8 µm particle size). Perform gradient elution using 0.1% FA in water (Mobile Phase A) and 0.1% FA in acetonitrile (Mobile Phase B), ramping from 10% B to 90% B over 5 minutes at a flow rate of 0.4 mL/min.
Ionization & CID Acquisition : Operate in positive ESI mode. Isolate precursor ions m/z 224 and 226 in Q1 (0.7 Da resolution). Apply a collision energy (CE) ramp of 15–35 eV using Argon as the collision gas. Scan Q3 for product ions (m/z 50–250) to capture the m/z 105 and 77 fragments.
References
Title : Structure-Based Design of MptpB Inhibitors That Reduce Multidrug-Resistant Mycobacterium tuberculosis Survival and Infection Burden in Vivo | Source : PubMed Central (PMC) | URL :[Link]
Title : Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations | Source : Journal of the American Society for Mass Spectrometry | URL :[Link]
FTIR spectral analysis of 4-bromo-5-phenylisoxazole functional groups
Analytical Guide: FTIR Spectral Profiling of 4-Bromo-5-phenylisoxazole – ATR vs. Transmission Methods Introduction: The Analytical Challenge 4-bromo-5-phenylisoxazole is a highly functionalized heterocyclic building bloc...
Author: BenchChem Technical Support Team. Date: March 2026
Analytical Guide: FTIR Spectral Profiling of 4-Bromo-5-phenylisoxazole – ATR vs. Transmission Methods
Introduction: The Analytical Challenge
4-bromo-5-phenylisoxazole is a highly functionalized heterocyclic building block essential in medicinal chemistry, frequently utilized as an intermediate in the synthesis of complex biologically active compounds, such as 1[1]. For drug development professionals, validating the structural integrity of this powder via Fourier Transform Infrared (FTIR) spectroscopy is a critical quality control gateway.
As an Application Scientist, I approach this not merely as a routine scan, but as a mechanistic validation of molecular architecture. The presence of the isoxazole ring, the phenyl substituent, and the heavy halogen atom creates a complex spectral fingerprint. This guide objectively compares the two dominant FTIR sampling techniques—Attenuated Total Reflectance (ATR) and KBr Pellet Transmission—to help you select the optimal method for your specific analytical goals.
Spectral Fingerprint: Peak Assignments
Before selecting an instrument accessory, we must define the target vibrational modes of 4-bromo-5-phenylisoxazole. The molecule's spectrum is dominated by the overlapping aromatic and heterocyclic ring stretches, alongside the distinct halogen signature in the fingerprint region.
Table 1: Characteristic FTIR Absorption Frequencies for 4-Bromo-5-phenylisoxazole
To determine the appropriate method for your specific batch of 4-bromo-5-phenylisoxazole, follow the logical decision matrix mapped below.
Fig 1: FTIR analysis decision matrix and workflow for solid pharmaceutical intermediates.
Self-Validating Experimental Protocols
Protocol A: High-Fidelity KBr Pellet Transmission
Causality Focus: Potassium bromide is highly hygroscopic. Absorbed water will manifest as broad, parasitic O-H stretches at 3400 cm⁻¹ and 1640 cm⁻¹, which can mask critical isoxazole C=N peaks.
Matrix Preparation & Blank Validation: Dry IR-grade KBr at 105°C overnight. Press a pure KBr pellet and run a background scan. Self-Validation Step: The baseline must exhibit >90% transmittance with no visible hydroxyl bands. This proves the matrix is spectroscopically clean.
Sample Dispersion: Weigh exactly7[7]. Grind gently in an agate mortar. Causality: Over-grinding can induce polymorphic transformations or degrade the crystalline structure of the analyte.
Vacuum Pressing: Transfer the mixture to a 13 mm evacuable pellet die. Apply a vacuum for 2 minutes to remove entrapped air, then 7[7]. Causality: Vacuum prevents micro-voids that cause light scattering (the Christiansen effect), ensuring a transparent, glass-like disc.
Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution for 32 scans.
Protocol B: High-Throughput Diamond ATR-FTIR
Causality Focus: ATR relies on intimate contact between the sample and the high-refractive-index crystal. Poor contact leads to a weak evanescent wave interaction and a noisy spectrum.
Crystal Cleaning & Background: Clean the diamond crystal with a lint-free wipe and a volatile solvent (e.g., isopropanol). Allow it to evaporate completely. Run a background scan. Self-Validation Step: Check the single-beam energy profile to ensure the crystal is undamaged and free of residual contamination.
Sample Application: Deposit 5–10 mg of raw 4-bromo-5-phenylisoxazole powder directly onto the center of the crystal.
Pressure Application: Lower the pressure anvil and8[8]. Causality: Consistent pressure excludes air gaps, maximizing the surface area interacting with the evanescent wave.
Acquisition & Correction: Acquire the spectrum. Apply an ATR-correction algorithm in the operating software. Causality: Because penetration depth increases at lower wavenumbers, the uncorrected C-Br stretch (~550 cm⁻¹) will appear artificially stronger than the C-H stretches (~3100 cm⁻¹). Correction normalizes this optical phenomenon, allowing for accurate comparison against transmission libraries.
Reactivity Comparison Guide: 4-Bromo-5-phenylisoxazole vs. 4-Iodo-5-phenylisoxazole
Executive Summary The isoxazole ring is a privileged heterocyclic scaffold in drug discovery and materials science. When functionalizing the C4 position of 5-phenylisoxazoles, the choice of halogen—specifically bromine v...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The isoxazole ring is a privileged heterocyclic scaffold in drug discovery and materials science. When functionalizing the C4 position of 5-phenylisoxazoles, the choice of halogen—specifically bromine versus iodine—fundamentally alters the synthetic trajectory. As a Senior Application Scientist, I have structured this guide to objectively compare the reactivity profiles of 4-bromo-5-phenylisoxazole and 4-iodo-5-phenylisoxazole . By analyzing the thermodynamic properties of their carbon-halogen (C-X) bonds, this guide provides actionable, field-proven insights and self-validating protocols for transition-metal-catalyzed cross-coupling reactions.
Mechanistic Causality: The Thermodynamic Divide
The divergence in reactivity between the 4-bromo and 4-iodo derivatives is rooted in the bond dissociation energy (BDE) of the C-X bond.
The C-Br Kinetic Bottleneck: The C-Br bond in 4-bromo-5-phenylisoxazole possesses a BDE of approximately 68 kcal/mol. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the Pd(0) active species into the C-Br bond is the rate-determining step, requiring elevated thermal energy (often
The C-I Advantage: The C-I bond in 4-iodo-5-phenylisoxazole is significantly weaker (~51 kcal/mol). This lower activation barrier allows oxidative addition to proceed rapidly under mild conditions (typically 60 °C).
Operating at lower temperatures is critical when working with isoxazoles, as the N-O bond is susceptible to reductive cleavage or thermal degradation under harsh catalytic conditions. Furthermore, the high reactivity of the 4-iodo derivative enables complex transformations, such as copper-mediated trifluoromethylation, which are notoriously sluggish with bromides[2].
Comparative Performance Data
The following table synthesizes the quantitative performance metrics of both derivatives across standard functionalization workflows.
To ensure scientific integrity, the following step-by-step methodologies are designed as self-validating systems. Causality is embedded into each step to explain why specific reagents and conditions are chosen.
Protocol A: Suzuki-Miyaura Coupling of 4-Bromo-5-phenylisoxazole
Objective: Synthesize 4,5-diarylisoxazole-3-carboxylates via the challenging C-Br activation[1].
Reagent Assembly & Degassing: In a Schlenk flask, combine methyl 4-bromo-5-phenylisoxazole-3-carboxylate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and aqueous Na
CO (2.0 M, 2.0 equiv) in DMF.
Causality: DMF is selected as a polar aprotic solvent to stabilize the highly polar transition state during the sluggish oxidative addition. Degassing via nitrogen sparging for 30 minutes is critical to prevent the irreversible oxidation of the electron-rich Pd(0) active species[1].
Catalysis & Thermal Activation: Add Pd(PPh
) (5 mol%) and heat the mixture to 90 °C for 1–3 hours.
Causality: The 90 °C thermal threshold provides the necessary activation energy to overcome the ~68 kcal/mol C-Br bond strength[1].
Self-Validation & Isolation: Monitor the reaction via TLC (Hexane/EtOAc). The reaction is self-validating when the UV-active starting bromide spot is fully consumed. Quench with water, extract with EtOAc, and purify via silica gel chromatography to isolate the product (typical yields: 42–80%)[1].
Protocol B: Sonogashira Cross-Coupling of 4-Iodo-5-phenylisoxazole
Objective: Synthesize C4-alkynylisoxazoles under mild conditions to preserve the isoxazole core.
Reagent Assembly: Dissolve 4-iodo-5-phenylisoxazole (1.0 equiv) and a terminal alkyne (1.2 equiv) in anhydrous DMF. Add Et
NH (2.0 equiv).
Causality: Et
NH acts as a mild base to deprotonate the terminal alkyne and facilitates the formation of the critical copper acetylide intermediate without inducing side-reactions.
Dual Catalysis: Add Pd(PPh
)Cl (5 mol%) and CuI (10 mol%). Stir the mixture at 60 °C under a nitrogen atmosphere.
Causality: The weak C-I bond (~51 kcal/mol) allows for rapid oxidative addition at just 60 °C. The Pd(II) precatalyst is reduced to Pd(0) in situ, initiating the catalytic cycle.
Self-Validation & Isolation: The reaction mixture will transition from yellow to a dark, homogeneous solution, visually indicating active catalysis. Complete consumption of the iodide typically occurs within 2 hours. Extract and purify to obtain the alkynylisoxazole (yields up to 98%).
Visualizing the Catalytic Divergence
The following pathway diagram maps the kinetic bottlenecks and decision matrices when utilizing halogenated isoxazole precursors.
Fig 1: Reactivity pathways and kinetic bottlenecks for 4-halo-5-phenylisoxazoles.
References
Structure-Based Design of MptpB Inhibitors That Reduce Multidrug-Resistant Mycobacterium tuberculosis Survival and Infection Burden in Vivo
Journal of Medicinal Chemistry - ACS Publications
1
Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction
RSC Publishing
US9216972B2 - Tricyclic heterocyclic compounds
Google Patents
2
Comparative Crystallographic Guide: 4-Bromo-5-phenylisoxazole and Halogenated Alternatives
Executive Summary 4-Bromo-5-phenylisoxazole and its carboxylated derivatives (e.g., methyl 4-bromo-5-phenylisoxazole-3-carboxylate) are critical electrophilic intermediates in medicinal chemistry. They are predominantly...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Bromo-5-phenylisoxazole and its carboxylated derivatives (e.g., methyl 4-bromo-5-phenylisoxazole-3-carboxylate) are critical electrophilic intermediates in medicinal chemistry. They are predominantly utilized in palladium-catalyzed Suzuki cross-coupling reactions to synthesize 4,5-diarylisoxazoles, which are potent inhibitors of Mycobacterium tuberculosis protein-tyrosine-phosphatase B (MptpB)[1].
This guide objectively compares the crystallographic properties, synthetic utility, and structural behavior of 4-bromo-5-phenylisoxazole derivatives against alternative halogenated isoxazoles (such as 4-chloro and fluorinated analogs). By understanding the causality between halogen selection, crystal packing, and steric conformation, drug development professionals can optimize both intermediate reactivity and final drug formulation.
Structural & Crystallographic Comparison
The selection of a halogen substituent at the C4 position of the isoxazole ring drastically alters both the molecule's reactivity and its 3D crystallographic conformation.
The Steric Impact of the Bromine Atom
In the crystal structure of the key derivative methyl 4-bromo-5-phenylisoxazole-3-carboxylate , X-ray crystallography reveals a dihedral angle of 20.8° between the phenyl ring and the isoxazole core[2].
Causality of Conformation: The bulky bromine atom at C4 creates a significant steric clash with the adjacent phenyl group at C5. This forces the phenyl ring out of the isoxazole plane. This non-planar conformation is highly advantageous during synthesis: it sterically exposes the C-Br bond, lowering the activation energy required for the oxidative addition step in palladium-catalyzed cross-coupling[1].
Comparison with Alternatives (Chloro and Fluoro Analogs)
When comparing the bromo-intermediate to the final active pharmaceutical ingredients (APIs) or alternative intermediates, distinct crystallographic differences emerge:
4-Chloro-3,5-diphenylisoxazole: X-ray diffraction confirms that replacing the bulky bromine with a smaller chlorine atom (and adding a second phenyl group) allows the isoxazole ring to adopt a highly planar configuration[3]. The chlorine atom enhances electrophilicity and promotes strong intermolecular halogen bonding, which improves thermal stability (Melting Point: 141–142°C)[3].
3,5-Bis(4-fluorophenyl)isoxazole: Fluorinated alternatives crystallize in a triclinic symmetry (
space group) with two independent molecules per asymmetric unit[3]. However, they lack the robust halogen-bonding network seen in chloro- and bromo-derivatives, often resulting in lower thermal stability.
To ensure reproducibility, the following protocols detail the synthesis and structural validation of 4-bromo-5-phenylisoxazole derivatives. These methods are self-validating: the success of the bromination (Protocol 1) is directly proven by the efficacy of the subsequent Suzuki coupling (Protocol 2).
Protocol 1: Synthesis of Methyl 4-Bromo-5-phenylisoxazole-3-carboxylate
Objective: Introduce a reactive bromine atom at C4 for downstream cross-coupling.
Reagent Preparation: Dissolve 34.98 mmol (7.1 g) of methyl 5-phenylisoxazole-3-carboxylate in 100 mL of trifluoroacetic acid (TFA)[1].
Bromination: Slowly add 38.47 mmol (6.85 g) of N-Bromosuccinimide (NBS) to the solution[1]. Rationale: TFA acts as an acidic medium that polarizes NBS, generating a highly electrophilic bromonium species.
Reaction Conditions: Stir the solution under reflux for 48 hours[1].
Quenching & Isolation: Cool the reaction to room temperature and pour it onto crushed ice. Filter the resulting white precipitate[1].
Purification: Recrystallize the crude product using a mixture of light petroleum and ethyl acetate (100:1 v/v) to yield the pure bromo-intermediate[1].
Protocol 2: Suzuki Cross-Coupling to 4,5-Diarylisoxazole
Objective: Utilize the C4-Br bond to attach a second aryl group.
Degassing: In a Schlenk flask, dissolve the bromo-intermediate and an arylboronic acid (e.g., 3-methoxyphenylboronic acid) in Dimethylformamide (DMF). Degas the solution by bubbling nitrogen through it for 30 minutes[4]. Rationale: Oxygen must be excluded to prevent the oxidation of the Pd(0) catalyst.
Catalyst Addition: Add aqueous sodium carbonate (2 M) and the palladium catalyst (e.g.,
or ).
Coupling: Heat the mixture to 90°C for 1–5 hours until complete conversion is observed via TLC[4].
Validation: Analyze the final product using X-ray crystallography to confirm the transition from the twisted 20.8° bromo-precursor to the target structural conformation.
Pathway Visualization
The following diagram illustrates the logical progression from the unhalogenated precursor, through the structurally distinct 4-bromo intermediate, to the final crystallographically validated API.
Synthesis and crystallographic validation workflow for 4-bromo-5-phenylisoxazole derivatives.
NIH. "Structure-Based Design of MptpB Inhibitors That Reduce Multidrug-Resistant Mycobacterium tuberculosis Survival and Infection Burden in Vivo". PMC.
ResearchGate. "(PDF) Structure-Based Design of MptpB Inhibitors That Reduce Multidrug-Resistant Mycobacterium tuberculosis Survival and Infection Burden in Vivo". ResearchGate.
CONICET. "Photochemistry and Vibrational Spectra of Matrix-Isolated Methyl 4-Chloro-5-phenylisoxazole-3-carboxylate". CONICET Digital Repository.